molecular formula C11H16O B057758 Adamantane-1-carbaldehyde CAS No. 2094-74-8

Adamantane-1-carbaldehyde

Numéro de catalogue: B057758
Numéro CAS: 2094-74-8
Poids moléculaire: 164.24 g/mol
Clé InChI: DZULQZKFBAHSRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adamantane-1-carbaldehyde is a high-purity chemical building block of significant interest in advanced organic synthesis and materials science. Its structure features a rigid, globular adamantane scaffold with a reactive aldehyde functional group, making it an ideal precursor for constructing complex molecular architectures with enhanced stability and defined spatial geometry. In medicinal chemistry, this compound serves as a key intermediate for synthesizing adamantane-derived pharmacophores, which are explored for their potential to enhance drug lipophilicity, metabolic stability, and binding affinity towards biological targets such as viral proteins and central nervous system receptors. Furthermore, in materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers, where its symmetrical and robust structure contributes to the formation of highly ordered and porous materials with tailored properties. The aldehyde group readily undergoes condensation, nucleophilic addition, and other conjugation reactions, providing a versatile handle for facile derivatization. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

adamantane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZULQZKFBAHSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452930
Record name 1-adamantanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-74-8
Record name 1-adamantanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Adamantane-1-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, stands as a pivotal building block in the realms of medicinal chemistry and materials science. Its rigid, lipophilic adamantane cage, coupled with a reactive aldehyde functionality, offers a versatile platform for the synthesis of complex molecular architectures with tailored properties. This technical guide provides an in-depth overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.

Core Properties of this compound

This compound is a white to orange solid at room temperature.[1] Its distinctive structure imparts a high degree of lipophilicity, a desirable characteristic for enhancing the pharmacokinetic profiles of drug candidates.[2]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [3]
CAS Number 2094-74-8[3]
IUPAC Name This compound[3]
Appearance White to orange solid[1]
Melting Point 189-198 °C[4]
Boiling Point 239 °C[5]
Flash Point 82 °C[5]
Density 1.166 g/cm³[5]
Solubility Readily soluble in nonpolar organic solvents. Practically insoluble in water.[6]
InChI Key DZULQZKFBAHSRX-UHFFFAOYSA-N[3]
Spectroscopic Data

The spectroscopic signature of this compound is well-defined, allowing for its unambiguous identification.

SpectroscopyKey FeaturesReference
¹³C NMR The carbonyl carbon of the aldehyde group exhibits a characteristic signal in the highly deshielded region, typically above 200 ppm. The adamantane cage carbons show distinct signals, with the substitution causing a shift in their values compared to unsubstituted adamantane. The quaternary carbon attached to the aldehyde is significantly shifted, and the other cage carbons (CH and CH₂) show four distinct signals due to the loss of symmetry.[7]
¹H NMR The aldehyde proton gives a characteristic downfield signal. The protons on the adamantane cage appear as a series of multiplets.[1]
FTIR A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is observed.[8][9]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the adamantane cage.[4]

Synthesis of this compound

Several synthetic routes to this compound have been established, with two prominent methods being the Swern oxidation of 1-adamantylmethanol and the GaCl₃-mediated carbonylation of adamantane.

Experimental Protocols

1. Swern Oxidation of 1-Adamantylmethanol

This method is a mild and efficient way to oxidize the primary alcohol to the corresponding aldehyde.[7]

  • Materials: 1-Adamantylmethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 equivalents) in CH₂Cl₂ at -78 °C, add a solution of DMSO (2.7 equivalents) in CH₂Cl₂ dropwise over 5 minutes.

    • Stir the mixture for 5 minutes at -78 °C.

    • Add a solution of 1-adamantylmethanol (1.0 equivalent) in CH₂Cl₂ dropwise over 5 minutes.

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and extract the product with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[10]

2. GaCl₃-Mediated Carbonylation of Adamantane

This method provides a direct route to this compound from the parent hydrocarbon.[3][11]

  • Materials: Adamantane, Gallium(III) chloride (GaCl₃), 1,2-Dichloroethane, Carbon monoxide (CO).

  • Procedure:

    • In a reaction vessel, place adamantane (1.0 equivalent) and GaCl₃ (1.0 equivalent) in 1,2-dichloroethane.

    • Pressurize the vessel with carbon monoxide (1 atm).

    • Stir the reaction mixture at room temperature.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to yield the crude product.

    • Purify by appropriate methods if necessary.[3]

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction e.g., Swern Oxidation or GaCl3-mediated carbonylation workup Reaction Work-up reaction->workup Quenching, Extraction purification Purification workup->purification Chromatography product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ftir->analysis

Logical workflow for the synthesis and characterization of this compound.

Applications in Drug Discovery and Development

The adamantane moiety is often referred to as a "lipophilic bullet" in medicinal chemistry.[12] Its incorporation into drug candidates can significantly enhance their pharmacokinetic properties, such as increasing lipophilicity and metabolic stability, which can lead to improved bioavailability and a longer half-life.[2] this compound serves as a key intermediate for the synthesis of a wide range of adamantane-containing pharmacophores.

Derivatives of adamantane have shown a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[13][14] One of the well-established mechanisms of action for some adamantane derivatives is the blockage of N-methyl-D-aspartate (NMDA) receptor channels, which are crucial for excitatory neurotransmission in the central nervous system.[12][15] This activity is the basis for the neuroprotective effects of certain adamantane-based drugs.[15]

G cluster_discovery Drug Discovery & Development cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_properties Improved Properties adamantane This compound derivatization Chemical Derivatization adamantane->derivatization library Library of Adamantane Derivatives derivatization->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits lead_opt Lead Optimization hits->lead_opt Structure-Activity Relationship (SAR) candidate Drug Candidate lead_opt->candidate lipophilicity Increased Lipophilicity candidate->lipophilicity stability Metabolic Stability candidate->stability binding Enhanced Target Binding candidate->binding

Conceptual diagram illustrating the role of this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[16] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[15] Store the compound in a tightly sealed container in a cool, dry place.[16]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications, particularly in the pharmaceutical sector. Its unique structural and physicochemical properties make it an attractive starting material for the synthesis of novel compounds with enhanced biological activities and improved drug-like characteristics. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this important building block.

References

Adamantane-1-carbaldehyde: A Technical Guide to a Versatile Building Block in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of adamantane-1-carbaldehyde, a key synthetic intermediate. Its unique structural properties—a rigid, lipophilic adamantane cage coupled with a reactive aldehyde group—make it a valuable precursor for the development of novel therapeutics and advanced materials. This document details its chemical structure, physicochemical properties, established synthetic protocols, and its role as a foundational scaffold for diverse molecular architectures.

Chemical Structure and Nomenclature

This compound is an organic compound characterized by a tricyclic alkane, adamantane, substituted with a formyl group at one of its four equivalent bridgehead positions.

  • IUPAC Name: this compound[1]

  • Synonyms: 1-Adamantanecarboxaldehyde, 1-Adamantylcarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.1³,⁷]decane-1-carboxaldehyde[1]

  • Chemical Formula: C₁₁H₁₆O

  • CAS Number: 2094-74-8

The structure combines the bulky, three-dimensional, and highly stable adamantane core with the versatile reactivity of an aldehyde, enabling a wide range of chemical transformations.

Physicochemical and Computed Properties

The distinct properties of this compound are summarized below. These data are crucial for its application in chemical synthesis, guiding decisions on reaction conditions, purification, and formulation.

PropertyValueReference
Molecular Weight 164.24 g/mol --INVALID-LINK--
Physical Form White to orange solid--INVALID-LINK--
Boiling Point 239 °C--INVALID-LINK--
Melting Point 82 °C--INVALID-LINK--
Density 1.166 g/cm³--INVALID-LINK--
XLogP3-AA 2.3--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Topological Polar Surface Area 17.1 Ų--INVALID-LINK--

Key Applications and Synthetic Utility

This compound serves as a critical starting material in diverse fields, primarily due to the advantageous properties conferred by the adamantyl moiety. The adamantane cage often enhances the lipophilicity, metabolic stability, and target-binding affinity of pharmacologically active molecules.[2][3] This has led to its use in the development of antiviral, antidiabetic, and neuroprotective agents.[4][5]

In materials science, the rigidity and thermal stability of the adamantane structure are exploited in the synthesis of high-performance polymers, photoresists, and metal-organic frameworks (MOFs).[2][6] The aldehyde functional group provides a versatile handle for derivatization through reactions such as condensation, reductive amination, and nucleophilic addition.[2]

G cluster_precursor Core Building Block cluster_applications Key Application Areas cluster_drug_dev Drug Development cluster_mat_sci Materials Science A This compound B Antiviral Agents A->B Reductive Amination, Condensation C Neuroprotective Drugs (e.g., NMDA Receptor Antagonists) A->C Synthesis of Pharmacophores D Antidiabetic Compounds A->D Derivatization E High-Performance Polymers A->E Polymerization F Metal-Organic Frameworks (MOFs) A->F Ligand Synthesis G Advanced Photoresists A->G Monomer Synthesis

Caption: Synthetic pathways from this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols represent common and efficient routes to obtaining this key intermediate.

Protocol 1: Swern Oxidation of 1-Adamantylmethanol

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild conditions, minimizing over-oxidation to carboxylic acids.[7]

Materials:

  • 1-Adamantylmethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions, cooled to -78 °C (e.g., with a dry ice/acetone bath)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool the solution to -78 °C.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes. Caution: Gas evolution (CO, CO₂) occurs.[8]

  • Prepare a solution of 1-adamantylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 20-30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction mixture may become thick. Continue stirring for an additional 10 minutes at -78 °C.[8]

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Protocol 2: Gallium(III) Chloride-Mediated Carbonylation of Adamantane

This method provides a direct route from adamantane to the target aldehyde under mild conditions (room temperature and atmospheric pressure of carbon monoxide).

Materials:

  • Adamantane

  • Gallium(III) chloride (GaCl₃), 1.0 M solution in methylcyclohexane

  • 1,2-Dichloroethane (DCE), anhydrous

  • Carbon monoxide (CO) gas

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Screw-cap vial with a rubber septum, stainless steel autoclave

Procedure:

  • To an 8 mL screw-cap vial, add GaCl₃ solution (1.0 equivalent, e.g., 1 mmol in 1 mL).

  • Remove the methylcyclohexane solvent in vacuo.

  • Dissolve the resulting GaCl₃ residue in anhydrous 1,2-dichloroethane (e.g., 0.5 mL).

  • Add adamantane (1.0 equivalent, e.g., 136 mg for 1 mmol) to the solution.

  • Seal the vial with the rubber septum and insert a syringe needle to act as a vent.

  • Place the vial inside a 50 mL stainless steel autoclave.

  • Flush the autoclave system three times with carbon monoxide at 10 atm, then pressurize to 1 atm of CO.

  • Stir the reaction at room temperature for 40 minutes.

  • After the reaction period, carefully vent the autoclave and remove the vial.

  • Quench the reaction mixture by adding a saturated aqueous solution of Na₂CO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via chromatography to obtain this compound (yields up to 84% have been reported).

References

Synthesis of Adamantane-1-carbaldehyde from Adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carbaldehyde is a key building block in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by its rigid, three-dimensional adamantane cage. Its synthesis from the parent hydrocarbon, adamantane, can be achieved through several strategic routes. This technical guide provides an in-depth overview of the most efficient and reliable methods for the preparation of this compound, with a focus on direct formylation and a two-step sequence involving carboxylation followed by reduction and oxidation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the practical application of these synthetic methodologies.

Introduction

The adamantane moiety is a valuable pharmacophore and a versatile component in the design of advanced materials. Its incorporation into molecular structures can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold for precise functionalization. This compound serves as a crucial intermediate, enabling the introduction of the adamantyl group and further chemical transformations via its reactive aldehyde functionality. This guide outlines two principal synthetic pathways from adamantane to this compound, providing detailed experimental procedures and comparative data to aid in the selection of the most suitable method for a given research objective.

Synthetic Pathways

Two primary and effective routes for the synthesis of this compound from adamantane are detailed below:

  • Direct GaCl₃-Mediated Formylation: A highly efficient, one-step method involving the direct carbonylation of adamantane.

  • Two-Step Synthesis via Adamantane-1-carboxylic Acid: A robust, two-step sequence that proceeds through the well-established Koch-Haaf carboxylation, followed by conversion of the resulting carboxylic acid to the aldehyde.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Method 1: Direct Gallium Trichloride-Mediated Formylation

This method offers a direct and high-yielding synthesis of this compound from adamantane under mild conditions.

Experimental Protocol: GaCl₃-Mediated Formylation[1]
  • Preparation: In a glovebox, add gallium trichloride (GaCl₃; 1.0 mmol, 176.1 mg) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Solvent and Reactant Addition: Remove the vial from the glovebox and dissolve the GaCl₃ in 1,2-dichloroethane (0.5 mL). Add adamantane (1.0 mmol, 136.2 mg) to the solution.

  • Reaction Setup: Seal the vial with a cap containing a rubber septum. Place the vial inside a 50 mL stainless steel autoclave.

  • Carbon Monoxide Purge and Pressurization: Introduce a syringe needle through the septum for pressure equalization. Flush the autoclave with carbon monoxide (CO) at 10 atm three times. Finally, pressurize the autoclave to 1 atm with CO.

  • Reaction: Stir the reaction mixture at room temperature for 40 minutes.

  • Work-up: After 40 minutes, carefully vent the autoclave. Remove the vial and quench the reaction mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous mixture with diethyl ether (Et₂O) three times.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound.

Quantitative Data: Direct Formylation
Reagent/ParameterValueReference
Starting MaterialAdamantane[1]
Key ReagentGallium Trichloride (GaCl₃)[1]
GasCarbon Monoxide (CO)[1]
Pressure1 atm[1]
TemperatureRoom Temperature[1]
Reaction Time40 minutes[1]
Yield up to 84% [1]

Reaction Pathway: Direct Formylation

direct_formylation adamantane Adamantane aldehyde This compound adamantane->aldehyde  CO (1 atm), GaCl₃  1,2-dichloroethane, RT, 40 min  

Caption: Direct GaCl₃-mediated formylation of adamantane.

Method 2: Two-Step Synthesis via Adamantane-1-carboxylic Acid

This classic and reliable route involves the initial carboxylation of adamantane, followed by a two-stage conversion of the carboxylic acid to the aldehyde.

Step 2a: Koch-Haaf Carboxylation of Adamantane
Experimental Protocol: Synthesis of Adamantane-1-carboxylic Acid[2]
  • Reaction Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube. Charge the flask with 96% sulfuric acid (H₂SO₄; 470 g, 255 mL), carbon tetrachloride (CCl₄; 100 mL), and adamantane (13.6 g, 0.100 mol).

  • Initial Cooling and Reagent Addition: Cool the well-stirred mixture to 17–19 °C in an ice bath. Add 1 mL of 98% formic acid.

  • Slow Addition of Reagents: Prepare a solution of t-butyl alcohol (29.6 g, 38 mL, 0.40 mol) in 98–100% formic acid (55 g, 1.2 mol). Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.

  • Extraction: Separate the layers and extract the aqueous acidic layer with three 100-mL portions of carbon tetrachloride.

  • Isolation of Ammonium Salt: Combine the organic layers and shake with 110 mL of 15N ammonium hydroxide. Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.

  • Acidification and Final Extraction: Wash the salt with 20 mL of cold acetone and suspend it in 250 mL of water. Make the suspension strongly acidic with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

  • Purification: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude adamantane-1-carboxylic acid. Recrystallize from a mixture of methanol and water.

Step 2b: Conversion of Adamantane-1-carboxylic Acid to this compound

This conversion is typically performed in two stages: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Experimental Protocol: Reduction of Adamantane-1-carboxylic Acid

Note: This is a representative procedure based on the known reactivity of borane-THF with carboxylic acids.[2]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve adamantane-1-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF; approximately 1.5–2.0 equiv) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12–24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid and extract the product with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield adamantane-1-methanol.

Two common and mild oxidation methods are presented below.

Experimental Protocol: Swern Oxidation
  • Activator Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO; 2.2 equiv) to the oxalyl chloride solution and stir for 15 minutes.

  • Alcohol Addition: Add a solution of adamantane-1-methanol (1.0 equiv) in DCM to the reaction mixture and stir for 30–60 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: Dissolve adamantane-1-methanol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add Dess-Martin periodinane (1.1–1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 1–3 hours), as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers are clear.

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography.

Quantitative Data: Two-Step Synthesis

Step 2a: Koch-Haaf Carboxylation

Reagent/ParameterValueReference
Starting MaterialAdamantane[3]
Key ReagentsFormic Acid, Sulfuric Acid, t-Butyl Alcohol[3]
Temperature17–25 °C[3]
Reaction Time1.5–2.5 hours[3]
Yield 67–72% [3]

Step 2b: Conversion to Aldehyde

Reaction StageMethodTypical Yield
Reduction of Carboxylic AcidBH₃·THFHigh (>90%)
Oxidation of AlcoholSwern OxidationHigh (>85%)
Oxidation of AlcoholDess-Martin OxidationHigh (>90%)

Reaction Pathway: Two-Step Synthesis

two_step_synthesis adamantane Adamantane carboxylic_acid Adamantane-1-carboxylic Acid adamantane->carboxylic_acid  Koch-Haaf Reaction  (HCOOH, H₂SO₄, t-BuOH)   methanol Adamantane-1-methanol carboxylic_acid->methanol  Reduction  (e.g., BH₃·THF)   aldehyde This compound methanol->aldehyde  Oxidation  (e.g., Swern or DMP)  

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound from adamantane can be effectively accomplished by either a direct, high-yielding GaCl₃-mediated formylation or a robust, multi-step sequence commencing with the Koch-Haaf reaction. The choice of method will depend on factors such as the availability of reagents, desired scale, and tolerance of the reaction conditions to other functional groups in more complex substrates. The direct formylation is notable for its efficiency and mild conditions, while the two-step route relies on well-established and highly reliable transformations. This guide provides the necessary detailed protocols and comparative data to enable researchers to confidently select and implement the most appropriate synthetic strategy for their specific needs.

References

An In-depth Technical Guide to Adamantane-1-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adamantane-1-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, synthesis protocols, and its significant role in the landscape of modern drug discovery.

Core Properties of this compound

This compound, a derivative of the rigid, cage-like hydrocarbon adamantane, possesses unique physicochemical properties that make it a valuable building block in medicinal chemistry.

PropertyValueReference
CAS Number 2094-74-8[1][2][3][4]
Molecular Formula C₁₁H₁₆O[1][2][3]
Molecular Weight 164.24 g/mol [1][3]
Synonyms 1-Adamantanecarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.1³,⁷]decane-1-carboxaldehyde[1][2][5]

Synthesis of this compound

An efficient synthesis of this compound can be achieved through the Gallium(III) chloride-mediated carbonylation of adamantane. This method is notable for its mild reaction conditions.[6]

Experimental Protocol: GaCl₃-Mediated Carbonylation

Objective: To synthesize this compound from adamantane.

Materials:

  • Adamantane

  • Gallium(III) chloride (GaCl₃) solution (1.0 M in methylcyclohexane)

  • 1,2-dichloroethane

  • Carbon monoxide (CO) gas

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 8 mL screw-cap vial with a rubber septum

  • 50 mL stainless steel autoclave

  • Syringe and syringe needle

Procedure:

  • Aseptically, charge an 8 mL screw-cap vial with 1 mL of a 1.0 M solution of GaCl₃ in methylcyclohexane (1 mmol) using a syringe.

  • Remove the methylcyclohexane solvent in vacuo.

  • Dissolve the resulting GaCl₃ residue in 0.5 mL of 1,2-dichloroethane.

  • Add 136 mg of adamantane (1 mmol) to the solution.

  • Seal the vial with the rubber septum and introduce a syringe needle through it.

  • Place the vial inside a 50 mL stainless steel autoclave.

  • Flush the autoclave system three times with carbon monoxide at 10 atm.

  • Pressurize the autoclave to 1 atm with carbon monoxide.

  • Allow the reaction to proceed for 40 minutes at room temperature.

  • After the reaction is complete, carefully remove the vial from the autoclave.

  • Quench the reaction by treating the mixture with a saturated aqueous solution of Na₂CO₃.

Results: This protocol can yield up to 84% of this compound. The proposed reaction mechanism involves the initial abstraction of a hydride from adamantane by GaCl₃ to form a 1-adamantyl cation. This cation then reacts with carbon monoxide to form an acylium cation, which subsequently abstracts a hydride to yield the final product.[6]

Applications in Drug Discovery and Medicinal Chemistry

The adamantane moiety is a highly valued pharmacophore in drug design due to its unique, rigid, and lipophilic structure.[2][7] This "lipophilic bullet" can enhance the pharmacokinetic properties of drug candidates by increasing their bioavailability and metabolic stability.[3][7] this compound serves as a crucial intermediate in the synthesis of several important therapeutic agents.

Intermediate for Anti-HIV Agents and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key precursor for the synthesis of 2-adamantyl-substituted thiazolidin-4-ones, which have demonstrated anti-HIV activities.[1] Furthermore, it is utilized in the production of Saxagliptin, a potent and selective DPP-4 inhibitor for the management of type 2 diabetes.[1][3] The adamantane group in Saxagliptin plays a significant role in its binding characteristics and overall therapeutic efficacy.[3]

The Adamantane Scaffold in Therapeutics

Adamantane derivatives have found broad applications in various therapeutic areas:

  • Antiviral Agents: The first successful application of an adamantane derivative in medicine was 1-aminoadamantane (amantadine), which showed potent activity against the Influenza A virus.[2][7]

  • Neurodegenerative Diseases: Memantine, another adamantane derivative, is a well-known non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[8] The biological activity of such derivatives in conditions like Parkinson's disease is linked to their ability to block NMDA receptor channels, which are crucial for excitatory neurotransmission in the central nervous system.[9]

  • Anticancer and Antimicrobial Properties: Research has also explored adamantane derivatives for their potential as anticancer and antimicrobial agents.[10]

Biological Activity and Signaling Pathways

The therapeutic effects of many adamantane-containing drugs are often attributed to their interaction with specific biological targets. For instance, adamantane derivatives can act as antagonists for P2X7 receptors, which are implicated in chronic pain.

P2X7 Receptor Antagonism

Certain adamantane-containing benzamide molecules have been identified as potent antagonists of the P2X7 receptor.[11] The activation of P2X7 receptors by ATP can trigger the release of neurotransmitters like glutamate. By blocking these receptors, adamantane derivatives can inhibit this release, which may contribute to their analgesic properties.[11]

Below is a conceptual workflow illustrating the role of an adamantane derivative in modulating P2X7 receptor activity.

P2X7_Inhibition cluster_pre P2X7 Receptor Activation cluster_post Inhibition by Adamantane Derivative ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to Glutamate_Release Glutamate Release P2X7->Glutamate_Release Stimulates Adamantane_Derivative Adamantane Derivative Blocked_P2X7 Blocked P2X7 Receptor Adamantane_Derivative->Blocked_P2X7 Antagonizes No_Glutamate_Release Inhibited Glutamate Release Blocked_P2X7->No_Glutamate_Release Prevents

Caption: P2X7 receptor inhibition by an adamantane derivative.

This diagram illustrates how an adamantane derivative can block the P2X7 receptor, thereby preventing ATP-stimulated glutamate release, a mechanism relevant to its potential analgesic effects.[11]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of novel therapeutics. Its unique structural features, derived from the adamantane core, contribute to the enhanced pharmacological profiles of the resulting drug molecules. A thorough understanding of its properties and synthesis is crucial for researchers and scientists working at the forefront of drug discovery and development.

References

Physical and chemical properties of Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of Adamantane-1-carbaldehyde. It includes detailed experimental protocols for its synthesis and characterization, alongside key reactivity data, to support its application in research and development.

Core Properties and Identifiers

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The presence of a reactive aldehyde group on the stable adamantyl scaffold makes it a valuable building block in medicinal chemistry and materials science.[1] Its bulky, lipophilic nature can enhance the metabolic stability and binding affinity of drug candidates.[1]

Compound Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 2094-74-8[3][4]
Molecular Formula C₁₁H₁₆O[3][4][5]
Molecular Weight 164.24 g/mol [5]
InChI InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2[2]
InChIKey DZULQZKFBAHSRX-UHFFFAOYSA-N[2]
SMILES O=CC12CC3CC(CC(C3)C1)C2[4]
Synonyms 1-Adamantanecarboxaldehyde, 1-Adamantylcarboxaldehyde, 1-Formyladamantane, Tricyclo[3.3.1.13,7]decane-1-carboxaldehyde[4]
Physical Properties

The physical characteristics of this compound are summarized in the following table. The parent compound, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[6] Due to the addition of a polar aldehyde group, this compound is expected to be soluble in a range of common organic solvents.

PropertyValue
Appearance White to orange solid[3]
Boiling Point 239 °C[5]
Flash Point 82 °C[5]
Density 1.166 g/cm³[5]
Topological Polar Surface Area 17.1 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework and the chemical environment of protons.[1]

NucleusChemical Shift (δ) ppmDescription
¹H NMR ~9.31Singlet, aldehydic proton (CHO)
~1.7-2.1Broad multiplets, 15 protons of the adamantane cage
¹³C NMR >200Carbonyl carbon (C=O)
(Varies)Quaternary carbon attached to the aldehyde
~28-40Signals corresponding to the CH and CH₂ groups of the adamantane cage

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the adamantyl cage and the aldehyde functional group.

Wavenumber (cm⁻¹)VibrationIntensity
~2900-2850C-H stretch (adamantane)Strong
~2800 and ~2700C-H stretch (aldehyde)Medium, two distinct bands
~1720C=O stretch (aldehyde)Strong
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for this volatile and thermally stable compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving oxidation or carbonylation reactions.

This method is known for its mild reaction conditions and good yields.

Protocol:

  • A solution of oxalyl chloride in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).

  • Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, followed by a solution of 1-adamantylmethanol.

  • The reaction is stirred for a specified period at this temperature.

  • A hindered base, such as triethylamine, is added to the mixture.

  • The reaction is allowed to warm to room temperature.

  • The product is isolated through an aqueous workup followed by extraction with an organic solvent.

  • Purification is typically achieved by column chromatography or distillation.

This method allows for the direct formylation of the adamantane core under mild conditions.

Protocol:

  • Gallium(III) chloride (GaCl₃) is placed in a reaction vial, and the solvent from its stock solution (e.g., methylcyclohexane) is removed in vacuo.

  • The residue is dissolved in 1,2-dichloroethane, and adamantane is added.

  • The vial is placed in a stainless-steel autoclave.

  • The system is flushed multiple times with carbon monoxide (CO) gas and then pressurized to 1 atm.

  • The reaction is stirred at room temperature for approximately 40 minutes.

  • The reaction mixture is quenched with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • The product is extracted and purified. This method can achieve yields of up to 84%.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1-Adamantylmethanol) reaction Chemical Reaction (e.g., Swern Oxidation) start->reaction workup Workup & Isolation reaction->workup purification Purification (Chromatography/Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) product This compound purification->product ir IR Spectroscopy product->nmr product->ir ms Mass Spectrometry product->ms final Verified Structure product->final

Caption: General workflow for the synthesis and characterization of this compound.

Chemical Reactivity

The aldehyde group of this compound undergoes typical reactions of aldehydes, while the adamantane cage provides steric bulk and lipophilicity.

  • Oxidation: Can be oxidized to Adamantane-1-carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-adamantylmethanol, using reducing agents such as sodium borohydride.

  • Condensation Reactions: It readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones (e.g., with 2,4-dinitrophenylhydrazine), and other condensation products.[7]

  • Allylation and Amination: It is used in allylation and amination reactions.[7]

The following diagram illustrates some of the key reactions of this compound.

G cluster_reactions Key Chemical Reactions A1CHO This compound Oxidation Oxidation (e.g., KMnO₄) A1CHO->Oxidation Reduction Reduction (e.g., NaBH₄) A1CHO->Reduction Condensation Condensation (e.g., R-NH₂) A1CHO->Condensation A1COOH Adamantane-1-carboxylic acid Oxidation->A1COOH A1CH2OH 1-Adamantylmethanol Reduction->A1CH2OH Imine Adamantyl Imine Condensation->Imine

Caption: Key chemical transformations of this compound.

This guide provides a foundational understanding of this compound for its effective use in synthetic and medicinal chemistry applications. For further details, consulting the primary literature is recommended.

References

Navigating the Solubility Landscape of Adamantane-1-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of adamantane-1-carbaldehyde, a key building block in medicinal chemistry and materials science. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on chemical principles and data from structurally related compounds. Furthermore, it details established experimental protocols to empower researchers to determine precise solubility values tailored to their specific applications.

Core Concepts: Structure and Solubility Prediction

This compound's solubility profile is dictated by its unique bifunctional nature. It comprises a large, rigid, and highly lipophilic adamantane cage coupled with a polar aldehyde functional group. This structure suggests a nuanced solubility behavior, differing significantly from its parent hydrocarbon, adamantane.

  • Adamantane Cage (Lipophilic Character): The C₁₀H₁₅ tricyclic cage is nonpolar and voluminous. This moiety promotes solubility in nonpolar, aprotic organic solvents through van der Waals interactions. Adamantane itself is readily soluble in solvents like hexane and chloroform.[1][2]

  • Aldehyde Group (Polar Character): The formyl group (-CHO) introduces polarity and a hydrogen bond acceptor site. This feature enhances solubility in polar organic solvents, particularly those capable of dipole-dipole interactions or hydrogen bonding.

This duality means that this compound is unlikely to be highly soluble at the extremes of the polarity spectrum (i.e., very nonpolar or very polar solvents) but will likely find optimal solubility in solvents of intermediate polarity or those with a good balance of polar and nonpolar characteristics.

Qualitative Solubility Profile

Based on its chemical structure and data from related adamantane derivatives, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.[3][4] This information is particularly relevant for selecting appropriate solvents for chemical synthesis, purification, and formulation. For instance, its use as a precursor in the synthesis of the drug Saxagliptin involves solvents like dichloromethane and acetone, implying sufficient reactivity and solubility in these media.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, ToluenePoor to ModerateThe large lipophilic cage favors interaction, but the polar aldehyde group limits extensive solvation by these nonpolar molecules.
Halogenated Dichloromethane (DCM), ChloroformGoodThese solvents offer a good balance, being relatively nonpolar to solvate the adamantane cage while having sufficient polarity to interact favorably with the aldehyde group.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateGoodThese solvents effectively solvate both the nonpolar cage and the polar aldehyde group. Acetone and THF are common solvents for reactions involving adamantane derivatives.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to GoodThe high polarity of these solvents strongly solvates the aldehyde group. While the large nonpolar cage might limit very high solubility, they are generally effective solvents for many adamantane derivatives.[3]
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of alcohols can act as hydrogen bond donors to the aldehyde's oxygen, aiding solubility. However, the strong hydrogen-bonding network of the solvent may be disrupted by the large, nonpolar adamantane cage, limiting overall solubility. A study on a related adamantane derivative suggested ethanol is a suitable solvent.[4]
Aqueous WaterPoor / InsolubleThe molecule is predominantly lipophilic and lacks sufficient hydrogen bonding capability to overcome the strong cohesive energy of water. Adamantane itself is practically insoluble in water.[1][2]

Experimental Protocols for Quantitative Solubility Determination

For drug development and process chemistry, precise, quantitative solubility data is essential. The following are detailed methodologies for its determination.

Isothermal Shake-Flask Method (Gravimetric/HPLC Analysis)

This is a classical and widely accepted method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed, airtight vial (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer in a thermostatically controlled environment (e.g., an incubator or water bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle at the same constant temperature for at least 24 hours.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step must be performed quickly to prevent temperature changes that could alter solubility.

  • Quantification (Method A - Gravimetric):

    • Accurately weigh a clean, dry container (e.g., a glass petri dish).

    • Transfer a precise mass of the filtered saturated solution into the pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without causing sublimation or decomposition of the this compound.

    • Once the solvent is fully evaporated, re-weigh the container with the dry residue.

    • The solubility is calculated as the mass of the residue per mass of the solvent used.

  • Quantification (Method B - HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into a High-Performance Liquid Chromatography (HPLC) system and plotting the peak area against concentration.

    • Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Laser Monitoring Dynamic Method

This is a modern, automated technique that measures the transition from an unsaturated to a saturated state, allowing for rapid and precise solubility determination.[7][8][9]

Methodology:

  • System Setup:

    • An automated system equipped with a laser probe, a temperature-controlled dissolution vessel, a precision balance, and an automated powder dispensing unit is required.

    • Add a precise, known mass of the chosen organic solvent to the dissolution vessel.

    • Set the desired temperature and begin stirring to ensure thermal equilibrium.

  • Titration and Monitoring:

    • The system's laser beam is passed through the solvent. Initially, with a clear solution, the laser intensity detected is high.

    • The automated dispenser incrementally adds small, precisely weighed amounts of this compound powder into the stirred solvent.

    • As long as the added solid dissolves, the solution remains clear, and the laser intensity remains high.

    • The saturation point is reached when the added powder no longer dissolves, resulting in a suspension of fine particles. These particles scatter the laser beam, causing a sharp and detectable drop in the laser intensity reaching the detector.

  • Data Analysis:

    • The instrument records the total mass of this compound added at the exact point where the laser intensity drops, signifying the formation of a saturated solution.

    • The solubility is then calculated as the total mass of solute per mass of solvent at that specific temperature.

    • This process can be repeated at various temperatures to generate a temperature-dependent solubility profile.

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in a typical isothermal shake-flask solubility experiment followed by HPLC quantification.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification (HPLC) cluster_calc Calculation prep1 Add Excess Solute to Solvent prep2 Equilibrate at Constant T (24-72h Agitation) prep1->prep2 sep1 Settle Suspension prep2->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 quant3 Accurately Dilute Filtered Sample sep2->quant3 quant1 Prepare Calibration Standards quant2 Generate Calibration Curve quant1->quant2 quant4 Analyze Diluted Sample via HPLC quant3->quant4 calc1 Determine Concentration from Calibration Curve quant4->calc1 calc2 Calculate Final Solubility (g/100mL or mol/L) calc1->calc2

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Structure-Solubility Relationship

This diagram illustrates how the distinct structural components of this compound influence its solubility across different solvent classes.

G compound This compound Lipophilic Adamantane Cage Polar Aldehyde Group polar_protic Polar Protic (e.g., Methanol) compound:aldehyde->polar_protic Favorable (H-Bond Acceptor) compound:cage->polar_protic Unfavorable (Disrupts H-Bonding) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) compound:aldehyde->polar_aprotic Favorable (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane) compound:cage->nonpolar Favorable (van der Waals) compound:aldehyde->nonpolar Unfavorable (Polar/Nonpolar Mismatch) balanced Balanced Polarity (e.g., Chloroform) compound:cage->balanced Favorable compound:aldehyde->balanced Favorable

References

The Adamantane Core: A Diamondoid Scaffold in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a unique tricyclic hydrocarbon, has captivated chemists since its discovery, evolving from a laboratory curiosity to a cornerstone in modern medicinal chemistry and materials science. Its rigid, diamondoid structure imparts exceptional physicochemical properties, including high thermal stability, lipophilicity, and a three-dimensional framework that has proven invaluable in the design of therapeutic agents and advanced polymers. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of adamantane and its derivatives. It details the experimental protocols for key synthetic transformations and presents a consolidated summary of the quantitative physicochemical and pharmacological data for adamantane and its clinically significant derivatives, including amantadine, rimantadine, memantine, saxagliptin, and vildagliptin. Furthermore, this guide illustrates the mechanisms of action of these drugs through detailed signaling pathway diagrams and visualizes key experimental workflows, offering a thorough resource for professionals in drug development and chemical research.

Discovery and History: From Theory to Practical Synthesis

The journey of adamantane began not in a flask, but as a theoretical concept. In 1924, H. Decker first proposed the existence of this C10H16 hydrocarbon, which he named "decaterpene," recognizing its diamond-like structure.[1] It remained a hypothetical molecule until 1933, when Czech chemists Stanislav Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[2][3] They named it adamantane, derived from the Greek "adamas," meaning "unconquerable" or "diamond," a nod to the identical spatial arrangement of its carbon atoms to the diamond crystal lattice.[2][4]

Early attempts at laboratory synthesis were challenging. A 1924 endeavor by German chemist Hans Meerwein resulted not in adamantane, but in a bicyclic compound later named Meerwein's ester, which would ironically become a key precursor in a future synthesis.[4][5] The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941, who utilized Meerwein's ester as a starting material in a multi-step process that yielded a mere 0.16% of adamantane.[4][5]

The pivotal breakthrough that unlocked the potential of adamantane chemistry came in 1957 when Paul von Ragué Schleyer developed a remarkably simple and efficient method.[4] By rearranging dicyclopentadiene's hydrogenation product, tetrahydrodicyclopentadiene, using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in yields of 30-40%.[1][4] This method, still used in laboratory practice, made adamantane and its derivatives readily available for widespread study, catalyzing an explosion of research into its applications in medicine and materials science.[4][6] Subsequent improvements have increased the yield of the Schleyer synthesis to as high as 98% through the use of superacid catalysis.[4]

Physicochemical Properties of Adamantane and its Derivatives

The unique cage-like structure of adamantane confers upon it and its derivatives a distinct set of physicochemical properties. Adamantane itself is a white, crystalline solid with a characteristic camphor-like odor.[4][6] Its high melting point and sublimation at room temperature are unusual for a hydrocarbon of its molecular weight.[4][6] The adamantyl group's high lipophilicity is a key feature exploited in drug design to enhance membrane permeability and protect adjacent functional groups from metabolic degradation.[7]

Below are tables summarizing the key quantitative physicochemical properties of adamantane and its clinically significant derivatives.

Table 1: Physicochemical Properties of Adamantane
PropertyValueReference(s)
Molecular FormulaC₁₀H₁₆[4][8]
Molar Mass136.24 g/mol [4][8]
AppearanceWhite crystalline solid[4][9]
Melting Point270 °C (sublimes)[4][6][9]
Boiling PointSublimes[4][6]
Density1.07 g/cm³[4][9]
Solubility
In WaterPractically insoluble[6][9]
In Nonpolar SolventsReadily soluble[6]
Table 2: Physicochemical and Pharmacological Properties of Adamantane Derivatives
DerivativeMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKaTargetBinding Affinity
Amantadine C₁₀H₁₇N151.25180-192 (sublimes)10.1, 10.58Influenza A M2 proton channelHigh-affinity and low-affinity sites
Rimantadine C₁₂H₂₁N179.30--Influenza A M2 proton channel-
Memantine C₁₂H₂₁N179.30-10.27, 10.42NMDA ReceptorKi ≈ 1 µM, Kd ≈ 7.6 µM
Saxagliptin C₁₈H₂₅N₃O₂315.41--DPP-4Ki: 1.3 nM
Vildagliptin C₁₇H₂₅N₃O₂303.40149-155-DPP-4IC₅₀: 4.5 nM

Experimental Protocols for the Synthesis of Adamantane and its Derivatives

The following section provides detailed methodologies for the synthesis of adamantane and some of its key derivatives.

Synthesis of Adamantane via Lewis Acid-Catalyzed Rearrangement (Schleyer Synthesis)

This protocol is based on the groundbreaking work of Paul von Ragué Schleyer, which made adamantane widely accessible.

  • Materials:

    • endo-Tetrahydrodicyclopentadiene

    • Anhydrous aluminum chloride

    • Petroleum ether (b.p. 30–60 °C)

    • Chromatography-grade alumina

    • Dry ether

    • Platinum oxide catalyst

    • Dicyclopentadiene

  • Procedure:

    • Hydrogenation of Dicyclopentadiene: A solution of purified dicyclopentadiene in dry ether containing platinum oxide is hydrogenated at 50 p.s.i. until the uptake of 2 mole equivalents of hydrogen is complete. The catalyst is removed by filtration, and the filtrate is distilled to yield endo-tetrahydrodicyclopentadiene.

    • Isomerization to Adamantane: Molten endo-tetrahydrodicyclopentadiene is placed in a flask with a magnetic stirrer. Anhydrous aluminum chloride is added, and the mixture is heated and stirred at 150–180 °C for 8–12 hours.

    • Work-up and Purification: The reaction mixture is cooled, and the upper layer is decanted. The reaction flask is rinsed with petroleum ether. The combined petroleum ether suspension is warmed to dissolve the adamantane, decolorized with alumina, and filtered. The filtrate is concentrated and cooled to precipitate solid adamantane, which is then collected by suction filtration.

  • Visualization of the Workflow:

G cluster_0 Schleyer Synthesis of Adamantane start Dicyclopentadiene hydrogenation Hydrogenation (PtO2, H2) start->hydrogenation intermediate endo-Tetrahydrodicyclopentadiene hydrogenation->intermediate isomerization Isomerization (AlCl3, 150-180°C) intermediate->isomerization crude_product Crude Adamantane Mixture isomerization->crude_product workup Work-up (Petroleum Ether Extraction) crude_product->workup purification Purification (Alumina, Recrystallization) workup->purification end Pure Adamantane purification->end

Caption: Workflow for the Schleyer synthesis of adamantane.

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane.[10]

  • Materials:

    • 1-Bromoadamantane

    • Acetylamide

    • Concentrated sulfuric acid

    • Sodium hydroxide

    • Propylene glycol

    • Dichloromethane

    • Aqueous HCl (5N)

  • Procedure:

    • Formation of N-(1-adamantyl)acetamide: 1-Bromoadamantane and acetylamide are heated to 125 °C with stirring. Concentrated sulfuric acid is added slowly, and the mixture is maintained at temperature for approximately 3.5 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered, washed, and dried.

    • Hydrolysis and Salt Formation: A mixture of sodium hydroxide, water, and propylene glycol is prepared. N-(1-adamantyl)acetamide is added, and the mixture is heated (e.g., using microwave radiation at 120 °C for 2 hours). After cooling, the reaction mixture is diluted with ice-cold water and extracted with dichloromethane. The combined organic layers are treated with aqueous 5N HCl to precipitate amantadine hydrochloride, which is then filtered and dried.

Synthesis of Memantine Hydrochloride

This protocol outlines a two-step, one-pot synthesis from 1,3-dimethyladamantane with an improved overall yield.[1][11]

  • Materials:

    • 1,3-Dimethyladamantane

    • Nitric acid

    • Formamide

    • Dichloromethane

    • Aqueous HCl (36%)

    • n-Hexane

    • Ethyl acetate

  • Procedure:

    • Formation of N-Formyl-1-amino-3,5-dimethyladamantane: 1,3-Dimethyladamantane is slowly added to nitric acid at 20–25 °C with stirring. Formamide is then added, and the mixture is heated to 85 °C for 2 hours. The reaction is cooled, added to ice-cold water, and extracted with dichloromethane.

    • Hydrolysis and Salt Formation: To the organic extract from the previous step, a mixture of 36% hydrochloric acid and water is added. The mixture is stirred and heated to reflux for 1 hour. The reaction mixture is concentrated, and n-hexane is added. The mixture is heated to reflux and then cooled to precipitate the product. The solid is filtered, washed with cooled ethyl acetate, and dried to yield memantine hydrochloride.

Synthesis of Vildagliptin and Saxagliptin Intermediates

The synthesis of the DPP-4 inhibitors vildagliptin and saxagliptin involves the preparation of key adamantane-containing intermediates.

  • Synthesis of 3-Amino-1-adamantanol (Vildagliptin Intermediate): This intermediate is prepared from amantadine hydrochloride via oxidation with a mixture of sulfuric acid and nitric acid, often with boric acid as a catalyst, followed by hydrolysis.[12][13]

  • Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Saxagliptin Intermediate): This key chiral intermediate can be synthesized from 1-adamantanecarboxylic acid through a multi-step process involving acylation, oxidation, oximation, reduction, and Boc-protection, followed by chiral resolution.[14][15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane derivatives are a direct result of their interaction with specific biological targets. The rigid adamantane scaffold often serves to orient pharmacophoric groups for optimal binding.

Amantadine and Rimantadine: Influenza A M2 Proton Channel Blockade

Amantadine and its derivative rimantadine exhibit antiviral activity against the influenza A virus by targeting the M2 protein, a proton-selective ion channel.[16] The M2 channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein complex and the release of the viral genome into the cytoplasm, thus halting viral replication.[16][17]

G cluster_0 Mechanism of Amantadine/Rimantadine InfluenzaA Influenza A Virus Endosome Host Cell Endosome InfluenzaA->Endosome enters M2_channel M2 Proton Channel Endosome->M2_channel contains Uncoating Viral Uncoating M2_channel->Uncoating enables H_ions H+ ions H_ions->M2_channel influx Replication Viral Replication Uncoating->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Block Blockade

Caption: Amantadine/Rimantadine block the M2 proton channel.

Memantine: NMDA Receptor Antagonism in Alzheimer's Disease

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][18][19] In Alzheimer's disease, excessive glutamate levels lead to chronic activation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions and subsequent neuronal damage (excitotoxicity).[18][19] Memantine's voltage-dependent binding to the open NMDA receptor channel blocks this pathological Ca²⁺ influx while preserving the physiological receptor activity necessary for learning and memory.[15][18]

G cluster_0 Mechanism of Memantine Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor chronically activates Ca_influx Pathological Ca2+ Influx NMDA_Receptor->Ca_influx leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Block Blockade Neuroprotection Neuroprotection Memantine->Neuroprotection

Caption: Memantine's neuroprotective mechanism via NMDA receptor blockade.

Saxagliptin and Vildagliptin: DPP-4 Inhibition in Type 2 Diabetes

Saxagliptin and vildagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, leading to improved glycemic control in patients with type 2 diabetes. The adamantane moiety in these molecules contributes to their binding affinity and pharmacokinetic properties.[2][20][21]

Conclusion

The discovery and development of adamantane and its derivatives represent a remarkable journey in organic and medicinal chemistry. From its theoretical prediction to its efficient synthesis, the adamantane cage has proven to be a uniquely versatile scaffold. Its rigid, lipophilic, and three-dimensional nature has been masterfully exploited to create drugs that address a wide range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes. The continued exploration of adamantane chemistry promises to yield new therapeutic agents and advanced materials, underscoring the enduring legacy of this simple yet elegant diamondoid molecule. This guide has provided a comprehensive technical overview to aid researchers and professionals in harnessing the full potential of the adamantane core in their scientific endeavors.

References

The Natural Occurrence of Adamantane and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (C₁₀H₁₆), the simplest diamondoid, is a tricyclic saturated hydrocarbon with a unique cage-like structure resembling a single unit of the diamond crystal lattice.[1] This rigid, strain-free molecule and its derivatives have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science, owing to their remarkable thermal stability, high lipophilicity, and unique biological activities.[2][3] The discovery of adamantane in petroleum in 1933 opened a new chapter in the chemistry of polyhedral organic compounds.[1] This guide provides a comprehensive technical overview of the natural occurrence of adamantane and its derivatives, detailing their sources, concentrations, and the experimental methodologies used for their isolation and characterization.

Natural Sources and Abundance

The primary and most significant natural source of adamantane and its numerous derivatives is petroleum, including crude oil, natural gas condensates, and coal.[4] Their presence in these fossil fuels is a result of hydrocarbon rearrangement reactions under acidic conditions in deep reservoirs.[4] While adamantane itself is the most abundant diamondoid, petroleum can contain over thirty of its derivatives.[5]

The concentration of adamantane and its derivatives can vary significantly depending on the oil field and the type of petroleum product. Generally, the content in crude oil is relatively low, ranging from 0.0001% to 0.03%, which is typically insufficient for commercial production.[5] However, certain crude oils can have significantly higher concentrations. For instance, in oil from the Russkoe field in West Siberia, the concentration of adamantanoids can be as high as 6%.[6]

Quantitative Data on Adamantane and its Derivatives in Petroleum

The following tables summarize the quantitative data on the concentration of adamantane and its derivatives found in various petroleum sources.

Table 1: Concentration of Adamantane and its Homologues in Crude Oils and Refined Products

Sample TypeCompoundConcentration Range (μg/g)Notes
Most Crude OilsTotal Adamantane and 16 alkylated homologues40 - 500[7]
South Louisiana Crude OilTotal Adamantane and 16 alkylated homologuesup to 2,000[7]High concentration example.
Refined Products (e.g., Jet A fuel)Total Adamantane and 16 alkylated homologues0.6 - 1,300[7]Can reach up to 2,000 μg/g in some cases.[7]
Crude OilsDiamantanes5 - 200[7]
Weathered Diesel FuelDiamantanesup to 600[7]Higher concentration due to weathering.
High-Viscosity Naphthenic OilsAdamantane2.7 to 7.6 x 10⁻³ wt %[8]Corresponds to 27 - 76 μg/g.
High-Viscosity Naphthenic OilsTotal C₁₀–C₁₄ adamantanes87 to 267 x 10⁻³ wt %[8]Corresponds to 870 - 2670 μg/g.
Iraqi Crude OilsAdamantane1 - 3 ppm (m/m)[9]Corresponds to 1 - 3 μg/g.

Table 2: Distribution of Adamantanes and Other Biomarkers in Crude Oil

Compound GroupRelative Abundance in Saturated Hydrocarbon Fraction
Sesquiterpanes>
Terpanes
Steranes>
Adamantanes >
Diamantanes
Source: Adapted from a 2010 study on diamondoid compounds in crude oils.[7]

Experimental Protocols

The isolation and characterization of adamantane and its derivatives from complex hydrocarbon mixtures like petroleum require specialized techniques due to their relatively low concentrations and the presence of numerous other compounds.

Isolation of Adamantane from Petroleum

A common method for the isolation of adamantane from petroleum involves adductive crystallization with thiourea, followed by purification.[5][9] Adamantane's high melting point and ability to distill with water vapor are also properties that can be exploited for its separation.[5]

Protocol: Isolation via Thiourea Adduction

  • Fractional Distillation: The crude oil is first subjected to fractional distillation to obtain a fraction enriched in adamantane. Adamantanes are highly enriched in the diesel distillation range of 180 to 287°C.[7]

  • Thiourea Adduct Formation: The adamantane-containing fraction is mixed with a saturated solution of thiourea in a suitable solvent (e.g., methanol). Adamantane and its derivatives form stable crystalline adducts with thiourea, while other hydrocarbons do not.

  • Isolation of Adduct: The crystalline adduct is separated from the liquid hydrocarbon mixture by filtration.

  • Decomposition of Adduct: The adduct is then decomposed, typically by adding water, which dissolves the thiourea and releases the adamantane.

  • Extraction and Purification: The released adamantane is extracted with a non-polar solvent like petroleum ether. The solvent is then evaporated, and the crude adamantane can be further purified by recrystallization or sublimation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of adamantane and its derivatives in petroleum samples.

Protocol: GC-MS Analysis

  • Sample Preparation: The crude oil or its fraction is diluted with a suitable solvent (e.g., dichloromethane). An internal standard (e.g., deuterated adamantane) is added for quantitative analysis.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different hydrocarbon components based on their boiling points and interaction with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Identification and Quantification: Adamantane and its derivatives are identified by their characteristic retention times and mass spectra. For adamantane, the molecular ion peak is at m/z 136.[10] Quantification is performed by comparing the peak area of the analyte to that of the internal standard. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for specific adamantane derivatives by monitoring their characteristic ions.[10]

Signaling Pathways and Mechanisms of Action of Adamantane Derivatives

While adamantane itself is not known to have significant biological activity, several of its derivatives are clinically important drugs. Understanding their mechanism of action provides insight into how the rigid adamantane scaffold can be utilized in drug design.

Memantine: An NMDA Receptor Antagonist

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[7][11] Its primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][12]

In Alzheimer's disease, excessive glutamate activity is thought to lead to excitotoxicity and neuronal damage.[5] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ ions that can lead to cell death.[4] Its voltage-dependent nature and fast kinetics allow it to leave the channel during normal synaptic transmission, thus preserving physiological function.[5][12]

Amantadine_Mechanism cluster_endosome Host Cell Endosome cluster_virus Influenza A Virus H_ions_out H⁺ (Protons) M2_channel M2 Proton Channel H_ions_out->M2_channel Enter virus via Uncoating Viral Uncoating M2_channel->Uncoating Enables Viral_RNA Viral RNA Uncoating->Viral_RNA Releases Amantadine Amantadine Amantadine->M2_channel Blocks

References

The Adamantane Advantage: An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic aliphatic structure of adamantane has established it as a privileged scaffold in medicinal chemistry. Its unique lipophilic and steric properties have been exploited to develop a diverse range of therapeutic agents with significant biological activities. This technical guide provides a comprehensive overview of the antiviral, anticancer, antidiabetic, and neurological activities of adamantane derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Antiviral Activity: Targeting Viral Ion Channels

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A virus infections.[1][2] Their primary mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3][4]

Data Presentation: Antiviral Activity of Adamantane Derivatives
CompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
AmantadineInfluenza A/H3N2Plaque ReductionMDCK>100[3]
RimantadineInfluenza A/H3N2Plaque ReductionMDCK>100[3]
Glycyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK2.83[3]
Leucyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK11.2[3]
Tyrosyl-rimantadineInfluenza A/H3N2Plaque ReductionMDCK15.8[3]
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

The M2 protein of the influenza A virus forms a proton-selective ion channel that is essential for the uncoating of the virus within the host cell. Adamantane derivatives physically block this channel, preventing the influx of protons and subsequent release of the viral genome.

M2_Inhibition Influenza A M2 Proton Channel Inhibition cluster_endosome Endosome (Acidic pH) cluster_virion Influenza A Virion H+ Protons (H+) M2 M2 Proton Channel H+->M2 Influx vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification Uncoating Viral Uncoating vRNP->Uncoating Release Adamantane Adamantane Derivative Adamantane->M2 Blockade Replication Viral Replication Uncoating->Replication Apoptosis_Pathway Intrinsic Apoptosis Pathway Induction Adamantane Adamantane Derivative Mitochondrion Mitochondrion Adamantane->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruitment Apoptosome Apoptosome Caspase9->Apoptosome Formation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution TLR4_Pathway TLR4-MyD88-NF-κB Signaling Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Adamantane Adamantyl Isothiourea Adamantane->TLR4 Inhibition DPP4_Workflow DPP-4 Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare Adamantane Derivative Dilutions Start->Prep_Inhibitor Add_DPP4 Add DPP-4 Enzyme Prep_Inhibitor->Add_DPP4 Incubate1 Pre-incubate Add_DPP4->Incubate1 Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->Measure_Fluorescence Analyze Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze End End Analyze->End NMDA_Antagonism NMDA Receptor Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2_ion Ca2+ NMDAR->Ca2_ion Channel Opening Excitotoxicity Excitotoxicity Ca2_ion->Excitotoxicity Excessive Influx Adamantane Adamantane Derivative Adamantane->NMDAR Channel Block

References

Methodological & Application

Adamantane-1-carbaldehyde: A Versatile Building Block for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, serves as a valuable and versatile building block in organic synthesis. Its rigid, lipophilic adamantane cage imparts desirable physicochemical properties to target molecules, making it a sought-after scaffold in medicinal chemistry and materials science. The reactive aldehyde functionality allows for a wide array of chemical transformations, providing access to a diverse range of adamantane-containing derivatives with applications in drug discovery and the development of novel materials.

Key Applications in Synthesis

This compound is a key starting material for the synthesis of various pharmacologically active compounds and functional materials. The adamantyl moiety is known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates to their biological targets.[1]

Core Reactions and Derivatives:

  • Reductive Amination: A facile method for the synthesis of primary and secondary amines, which are crucial intermediates in the preparation of numerous pharmaceuticals.

  • Schiff Base Formation and Heterocycle Synthesis: Condensation with primary amines yields Schiff bases, which can be further cyclized to generate a variety of heterocyclic compounds with potential biological activities.

  • Wittig Reaction: Enables the formation of adamantyl-substituted alkenes, which can be further functionalized.

  • Knoevenagel Condensation: Reaction with active methylene compounds provides access to α,β-unsaturated systems for further synthetic elaboration.

  • Multicomponent Reactions (Passerini and Ugi): Efficient one-pot syntheses for the creation of complex molecules with diverse functionalities, particularly useful in the generation of compound libraries for drug screening.[2]

Applications in Drug Discovery

The adamantane scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in modulating key biological targets.

  • NMDA Receptor Antagonists: Adamantane derivatives, such as Memantine, act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking the ion channel when it is excessively open, these compounds can prevent excitotoxicity, a mechanism implicated in neurodegenerative diseases like Alzheimer's.[3][4]

  • TRPM8 Channel Modulators: Adamantane-containing molecules have been developed as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold and menthol. Antagonists of this channel are being investigated for the treatment of cold allodynia and other sensory disorders.[2]

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of Adamantyl-Substituted Schiff Bases

This protocol describes the synthesis of (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol, a Schiff base derived from amantadine. A similar procedure can be adapted for the synthesis of Schiff bases directly from this compound and a primary amine.

Reaction Scheme:

This compound + Primary Amine --(NaBH4)--> Secondary Amine

This compound + Phosphonium Ylide → Adamantyl-alkene + Triphenylphosphine oxide

This compound + Active Methylene Compound --(Base)--> Adamantylidene-substituted product

References

Application Notes and Protocols: Reactions of the Aldehyde Group in Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical transformations of the aldehyde functional group in adamantane-1-carbaldehyde. The unique sterically hindered and lipophilic nature of the adamantyl group influences the reactivity of the adjacent aldehyde, making specific protocols essential for successful synthesis. This guide covers oxidation, reduction, olefination, imine formation and reductive amination, cyanohydrin formation, and umpolung reactivity via dithiane formation.

Oxidation to Adamantane-1-carboxylic Acid

The oxidation of this compound provides a straightforward route to adamantane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Common oxidizing agents can be employed, with careful control of reaction conditions to ensure high yields.

Data Presentation: Oxidation of this compound

Oxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
Potassium permanganate (KMnO₄)Acetone/WaterRoom Temperature1-2 hours>90 (Typical)General Protocol
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to RT30-60 min~85-95 (Typical)General Protocol

Experimental Protocols

Protocol 1.1: Oxidation with Potassium Permanganate

  • Dissolution: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred solution at room temperature. The reaction is exothermic and may require occasional cooling with a water bath to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

  • Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

  • Acidification: Acidify the reaction mixture with 10% hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

  • Isolation: Collect the white precipitate of adamantane-1-carboxylic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 1.2: Jones Oxidation

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water while cooling in an ice bath.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a flask and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature at or below 10 °C. An immediate color change from orange to green should be observed.

  • Completion: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Quenching: Quench the excess oxidant by adding isopropyl alcohol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude adamantane-1-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure carboxylic acid.

Reaction Pathway: Oxidation

Oxidation Adamantane_Carbaldehyde This compound Carboxylic_Acid Adamantane-1-carboxylic Acid Adamantane_Carbaldehyde->Carboxylic_Acid [O] (KMnO₄ or Jones Reagent)

Figure 1: Oxidation of this compound.

Reduction to (Adamantan-1-yl)methanol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation, yielding (adamantan-1-yl)methanol, a precursor for various esters and ethers with potential pharmaceutical applications.

Data Presentation: Reduction of this compound

Reducing AgentSolventTemperatureReaction TimeYield (%)Reference
Sodium borohydride (NaBH₄)Methanol or Ethanol0 °C to RT1-3 hours>95 (Typical)General Protocol
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 °C to RT1-2 hours>95 (Typical)General Protocol[1]

Experimental Protocols

Protocol 2.1: Reduction with Sodium Borohydride

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Control the rate of addition to manage the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid to neutralize the excess borohydride.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield (adamantan-1-yl)methanol.

Protocol 2.2: Reduction with Lithium Aluminum Hydride (LAH)

  • Inert Atmosphere: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 eq) in anhydrous diethyl ether or THF.

  • Aldehyde Addition: Cool the LAH suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching (Fieser work-up): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional ether or THF.

  • Isolation: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure (adamantan-1-yl)methanol.

Reaction Pathway: Reduction

Reduction Adamantane_Carbaldehyde This compound Primary_Alcohol (Adamantan-1-yl)methanol Adamantane_Carbaldehyde->Primary_Alcohol [H] (NaBH₄ or LiAlH₄)

Figure 2: Reduction of this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, allowing for the synthesis of various vinyl-adamantane derivatives.[2] The stereochemical outcome of the reaction is dependent on the nature of the phosphonium ylide used.

Data Presentation: Wittig Reaction of this compound

YlideBaseSolventTemperatureYield (%)Product StereochemistryReference
(Carbethoxymethylene)triphenylphosphorane- (Stable ylide)TolueneRefluxHigh (Typical)Predominantly (E)-alkeneGeneral Protocol[3]
Methyltriphenylphosphonium bromiden-BuLi or NaHTHF0 °C to RTGood (Typical)(Z/E mixture)General Protocol

Experimental Protocol

Protocol 3.1: Wittig Reaction with a Stabilized Ylide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the alkene product from the triphenylphosphine oxide byproduct.

Reaction Pathway: Wittig Reaction

Wittig Adamantane_Carbaldehyde This compound Alkene 1-(alkenyl)adamantane Adamantane_Carbaldehyde->Alkene Ylide Phosphonium Ylide (R-CH=PPh₃) Ylide->Alkene TPPO Triphenylphosphine oxide

Figure 3: Wittig reaction of this compound.

Reductive Amination for Amine Synthesis

Reductive amination is a versatile one-pot procedure to synthesize secondary and tertiary amines from this compound. This reaction involves the in-situ formation of an imine, which is then reduced by a mild reducing agent.[4][5]

Data Presentation: Reductive Amination of this compound

AmineReducing AgentSolventTemperatureYield (%)Reference
AnilineSodium borohydride (NaBH₄)MethanolRoom Temperature85-95 (Typical for similar aldehydes)[4]
BenzylamineSodium cyanoborohydride (NaBH₃CN)Methanol/Acetic AcidRoom TemperatureHigh (Typical)[6]

Experimental Protocol

Protocol 4.1: Reductive Amination with Aniline and Sodium Borohydride

  • Imine Formation: In a flask, dissolve this compound (1.0 eq) and aniline (1.05 eq) in methanol. Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reaction Pathway: Reductive Amination

Reductive_Amination Adamantane_Carbaldehyde This compound Imine Imine Intermediate Adamantane_Carbaldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product_Amine Substituted Amine Imine->Product_Amine [H] (e.g., NaBH₄, NaBH₃CN)

Figure 4: Reductive amination of this compound.

Cyanohydrin Formation

The addition of cyanide to this compound forms a cyanohydrin, which is a versatile intermediate that can be further transformed into α-hydroxy acids or β-amino alcohols.[7]

Data Presentation: Cyanohydrin Formation

Cyanide SourceConditionsSolventTemperatureYield (%)Reference
NaCN/H⁺Mildly acidic (pH ~4-5)Water/EthanolRoom TemperatureGood (Typical)General Protocol
Trimethylsilyl cyanide (TMSCN)Catalytic ZnI₂Dichloromethane0 °C to RTHigh (Typical)General Protocol

Experimental Protocol

Protocol 5.1: Cyanohydrin Formation using Sodium Cyanide

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in ethanol. In a separate flask, dissolve sodium cyanide (1.1 eq) in water.

  • Addition: Cool both solutions to 0 °C. Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.

  • Acidification: While maintaining the temperature at 0 °C, slowly add a solution of acetic acid or dilute sulfuric acid to adjust the pH to 4-5.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to yield the cyanohydrin.

Reaction Pathway: Cyanohydrin Formation

Cyanohydrin_Formation Adamantane_Carbaldehyde This compound Cyanohydrin Adamantane-1-cyanohydrin Adamantane_Carbaldehyde->Cyanohydrin Cyanide HCN / CN⁻ Cyanide->Cyanohydrin

Figure 5: Cyanohydrin formation from this compound.

Corey-Seebach Reaction: Umpolung of Aldehyde Reactivity

The Corey-Seebach reaction allows for the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, transforming it into a nucleophile. This is achieved by converting the aldehyde into a 1,3-dithiane, which can then be deprotonated and reacted with various electrophiles.[3][8][9]

Experimental Protocol

Protocol 6.1: Formation of 2-(Adamantan-1-yl)-1,3-dithiane

  • Thioacetal Formation: To a solution of this compound (1.0 eq) in dichloromethane, add 1,3-propanedithiol (1.1 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with aqueous sodium hydroxide solution and then with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude dithiane can often be used in the next step without further purification.

Protocol 6.2: Deprotonation and Alkylation

  • Deprotonation: Dissolve the 2-(adamantan-1-yl)-1,3-dithiane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise.

  • Alkylation: After stirring for 1-2 hours at low temperature, add the desired electrophile (e.g., an alkyl halide, epoxide, or another carbonyl compound).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Protocol 6.3: Deprotection to the Ketone

  • Hydrolysis: The resulting 2-alkyl-2-(adamantan-1-yl)-1,3-dithiane can be hydrolyzed back to the corresponding ketone using various methods, such as treatment with mercury(II) chloride and calcium carbonate in aqueous acetonitrile.

Reaction Pathway: Corey-Seebach Reaction

Corey_Seebach Adamantane_Carbaldehyde This compound Dithiane 2-(Adamantan-1-yl)-1,3-dithiane Adamantane_Carbaldehyde->Dithiane 1,3-Propanedithiol, H⁺ Lithio_Dithiane Lithio-dithiane anion Dithiane->Lithio_Dithiane n-BuLi Alkylated_Dithiane Alkylated Dithiane Lithio_Dithiane->Alkylated_Dithiane Electrophile (R-X) Ketone Adamantyl Ketone Alkylated_Dithiane->Ketone Deprotection (e.g., HgCl₂)

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Schiff bases derived from adamantane-1-carbaldehyde and summarizes their potential applications, particularly focusing on their biological activities. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design, often enhancing the therapeutic efficacy of compounds.[1][2] Schiff bases derived from adamantane derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties.[1][2][3]

I. General Synthesis Protocol

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often catalyzed by an acid and involves the removal of water.

A general reaction scheme is as follows:

Key Reaction Parameters:

ParameterTypical ConditionsNotes
Reactants This compound, Primary Amine (aliphatic or aromatic)Equimolar amounts are generally used.
Solvent Ethanol, Methanol, TolueneThe choice of solvent depends on the solubility of the reactants.
Catalyst Glacial Acetic Acid, PyridineA few drops are usually sufficient to catalyze the reaction.[3][4]
Temperature Room Temperature to RefluxHeating is often employed to drive the reaction to completion.
Reaction Time 3 - 6 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

II. Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[4]

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Beaker or Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature or under reflux for 3-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product, if precipitated, is collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent.

Characterization:

The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques:

  • FT-IR: Look for the appearance of a characteristic imine (C=N) stretching band around 1608-1627 cm⁻¹ and the disappearance of the C=O and N-H stretching bands of the starting materials.[3][5]

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the region of δ 8.0-8.6 ppm.[3] The characteristic protons of the adamantane moiety will also be present.

  • ¹³C NMR: The carbon of the imine group (C=N) typically appears in the range of δ 152-160 ppm.[3]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[3]

III. Applications in Drug Development

Schiff bases incorporating an adamantane moiety have shown significant promise in various therapeutic areas due to their diverse biological activities. The adamantyl group's lipophilicity can enhance the bioavailability of the compounds.[1]

A. Antimicrobial Activity

Adamantane-derived Schiff bases have been reported to exhibit significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Adamantane Schiff Base Derivatives

Compound TypeTest OrganismActivity (MIC in µg/mL)Reference
Adamantane Schiff bases with 4-nitrophenyl and 3-nitrophenyl moietiesGram-negative bacteria125 - 1000[1]
Adamantane Schiff bases with 4-nitrophenyl and 3-nitrophenyl moietiesGram-positive bacteria62.5 - 1000[1]
Thiosemicarbazone derivatives of adamantane Schiff basesEscherichia coli (Gram-negative)Comparable to ampicillin[6]
Thiosemicarbazone derivatives of adamantane Schiff basesBacillus subtilis (Gram-positive)Good inhibitory effect[6]
1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneCandida krusei, Candida parapsilosis32[7]
B. Antiviral Activity

The adamantane core is famously present in antiviral drugs like amantadine and rimantadine.[1][8] Schiff base derivatives of adamantane have also been investigated for their antiviral potential.[8]

C. Anticancer Activity

Several studies have highlighted the potential of Schiff bases as anticancer agents.[9][10][11][12] The incorporation of an adamantane group can enhance the cytotoxic effects of these compounds against various cancer cell lines. While specific data for this compound derived Schiff bases is limited in the provided results, the general class of adamantane Schiff bases shows promise.[2]

D. Antioxidant Activity

Certain Schiff base derivatives containing the adamantane moiety have demonstrated good radical scavenging abilities, suggesting potential applications as antioxidants.[3] For instance, a series of bis-Schiff bases derived from an amino-adamantane derivative showed good scavenging ability against the DPPH free radical.[3][5]

IV. Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Screening Reactants This compound + Primary Amine Reaction Condensation Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Crude Crude Schiff Base Reaction->Crude Purification Filtration & Recrystallization Crude->Purification Pure Pure Schiff Base Purification->Pure FTIR FT-IR Pure->FTIR NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spec Pure->MS Biological Biological Activity (Antimicrobial, Anticancer, etc.) MS->Biological

Caption: General workflow for the synthesis and analysis of adamantane Schiff bases.

Logical Relationship of Adamantane in Drug Development

This diagram shows the logical progression from the adamantane core to its application in drug development.

Adamantane_DrugDev Ad_Core Adamantane Core Properties Unique Properties (Lipophilicity, Rigidity) Ad_Core->Properties Ad_Aldehyde This compound Properties->Ad_Aldehyde Schiff_Base Schiff Base Synthesis Ad_Aldehyde->Schiff_Base Bio_Activity Biological Activities Schiff_Base->Bio_Activity Antimicrobial Antimicrobial Bio_Activity->Antimicrobial Antiviral Antiviral Bio_Activity->Antiviral Anticancer Anticancer Bio_Activity->Anticancer Antioxidant Antioxidant Bio_Activity->Antioxidant Drug_Dev Drug Development Antimicrobial->Drug_Dev Antiviral->Drug_Dev Anticancer->Drug_Dev Antioxidant->Drug_Dev

References

The Versatility of Adamantane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, lipophilic adamantane cage imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets. These characteristics have made this compound and its derivatives attractive scaffolds for the development of a wide range of therapeutic agents.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their work. It covers its application in the synthesis of antiviral (including anti-HIV), antidiabetic, and antimicrobial agents, supported by quantitative data, detailed experimental procedures, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

The adamantane moiety is a well-established pharmacophore found in several approved drugs.[1] this compound serves as a key intermediate in the synthesis of diverse bioactive molecules, capitalizing on the advantageous properties of the adamantane scaffold.

Antiviral Applications: Targeting HIV and Influenza

Derivatives of this compound have shown significant promise as antiviral agents. One notable application is in the synthesis of 2-adamantyl-substituted thiazolidin-4-ones, which have demonstrated potent anti-HIV activity.[2] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that binds to and inhibits the activity of reverse transcriptase, an essential enzyme for HIV replication. The adamantane group plays a crucial role in the antiviral potency of these molecules.

The general synthetic route to these compounds involves a one-pot, three-component reaction between this compound, an appropriate amine, and a mercaptoacetic acid derivative. This straightforward synthesis allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Antidiabetic Applications: The Case of Saxagliptin

This compound is a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[2] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes. The adamantane moiety in Saxagliptin contributes to its potent and selective inhibition of the DPP-4 enzyme.

Antimicrobial and Anticancer Potential

Beyond antiviral and antidiabetic applications, derivatives of this compound have been investigated for their antimicrobial and anticancer activities. Various Schiff bases and other derivatives have shown activity against a range of bacterial and fungal strains.[3][4] Furthermore, certain adamantane-containing compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[5]

Quantitative Data

The biological activity of derivatives synthesized from this compound is summarized in the tables below, providing a clear comparison of their potency.

Compound ClassSpecific DerivativeTarget/OrganismActivity TypeValueReference
Anti-HIV (+/-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-oneHIV-1EC500.35 µM[6]
(+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-oneHIV-1EC500.178 µM[6]
(-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-oneHIV-1EC50>10 µM[6]
(+/-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-oneHIV-1 Reverse TranscriptaseKi12 µM[6]
Antiviral Adamantane derivativeVaccinia virusIC500.133 - 0.515 µM[7]
AmantadineInfluenza A/H3N2IC5012.5 µg/mL[2]
RimantadineInfluenza A/H3N2IC5010.0 µg/mL[2]
Glycyl-rimantadineInfluenza A/H3N2IC507.5 µg/mL[2]
Anticancer Adamantane-linked isothiourea derivative 5Hep-G2 (Hepatocellular carcinoma)IC507.70 µM[5]
Adamantane-linked isothiourea derivative 6Hep-G2 (Hepatocellular carcinoma)IC503.86 µM[5]
Antimicrobial 1-((2-chloro-3,4-dimethoxybenzylidene) amino(adamantane)C. krusei, C. parapsilosisMIC32 µg/mL[8]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideS. aureusMIC0.022 µg/mL[4]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideS. aureusMIC0.05 µg/mL[4]
Hydrazide of 1-adamantanecarboxylic acidGram-negative bacteriaMIC125–500 µg/mL[3]
CompoundCell LineActivity TypeValueReference
AmantadineMDCKCC50>100 µg/mL[2]
RimantadineMDCKCC50>100 µg/mL[2]
Glycyl-rimantadineMDCKCC50>100 µg/mL[2]
Adamantyltetrazole derivativesInfluenza A (H1N1) infected cellsCC504-46 µg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(Adamantan-1-yl)-3-substituted-thiazolidin-4-ones

This protocol describes a general one-pot, three-component reaction for the synthesis of 2-adamantyl-substituted thiazolidin-4-ones.

Materials:

  • This compound

  • Substituted amine (e.g., 2-amino-4,6-dimethylpyridine)

  • Thioglycolic acid

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the substituted amine (1.0 eq), and thioglycolic acid (1.1 eq) in toluene.

  • Reflux the reaction mixture for 8-12 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(adamantan-1-yl)-3-substituted-thiazolidin-4-one.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Anti-HIV Activity Assay (MTT Assay)

This protocol outlines the determination of the 50% effective concentration (EC50) of a compound against HIV-1 replication in cell culture using the MTT assay.

Materials:

  • CEM cell line

  • HIV-1 viral stock

  • Test compounds (dissolved in DMSO)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lysis buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed CEM cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in RPMI 1640 medium.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known NNRTI) and a negative control (no compound).

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Add lysis buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection from the cytopathic effect of the virus and determine the EC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of a compound on a cell line.

Materials:

  • MDCK (or other suitable) cell line

  • Test compounds (dissolved in DMSO)

  • DMEM medium supplemented with FBS and antibiotics

  • MTT solution

  • Lysis buffer

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MDCK cells into a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add lysis buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.[2]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the medicinal chemistry of this compound.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretin_Release Release of Incretin Hormones (GLP-1, GIP) Food_Intake->Incretin_Release Active_Incretins Active GLP-1 and GIP Incretin_Release->Active_Incretins Insulin_Secretion ↑ Insulin Secretion (β-cells) Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Glucagon_Secretion->Blood_Glucose Active_Incretins->Insulin_Secretion Active_Incretins->Glucagon_Secretion DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Saxagliptin Saxagliptin (Adamantane Derivative) Saxagliptin->DPP4_Enzyme Inhibition

DPP-4 Inhibition by Saxagliptin

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound + Amine + Mercaptoacetic Acid Reaction One-Pot Three-Component Condensation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of 2-Adamantyl-substituted Thiazolidin-4-ones Characterization->Library Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT on MDCK cells) Library->Cytotoxicity Antiviral Antiviral Activity Assay (EC50) (e.g., MTT on HIV-infected CEM cells) Library->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antiviral->SAR Lead Lead Compound Identification SAR->Lead

Synthesis and Screening Workflow

References

Application Notes and Protocols: Adamantane-1-carbaldehyde in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential antiviral agents derived from adamantane-1-carbaldehyde. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design, historically leading to the development of antiviral drugs like amantadine and rimantadine. This document focuses on the synthetic routes starting from this compound to generate novel compounds, particularly Schiff bases, hydrazones, and thiosemicarbazones, which are classes of compounds known for their diverse biological activities, including antiviral properties.

Introduction

Adamantane derivatives have long been a cornerstone in the field of antiviral drug discovery, primarily due to their ability to interfere with viral replication cycles.[1][2] The bulky adamantane group can enhance the lipophilicity of a molecule, improving its pharmacokinetic properties.[3] While early adamantane antivirals targeted the M2 proton channel of the influenza A virus, the emergence of resistant strains has driven research towards new derivatives with broader spectrums of activity.[4][5][6] this compound serves as a versatile starting material for the synthesis of a variety of derivatives through reactions like condensation and reductive amination.

Synthetic Pathways from this compound

This compound is a key precursor for synthesizing several classes of compounds with potential antiviral activity. The primary reaction pathways involve the condensation of the aldehyde group with amine derivatives to form Schiff bases, hydrazones, and thiosemicarbazones.

Synthesis of Adamantane-based Schiff Bases

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. The resulting imine functionality is a common feature in biologically active molecules.[3][7][8]

Synthesis of Adamantane-based Schiff Bases A This compound C Adamantane Schiff Base A->C + B Primary Amine (R-NH2) B->C Solvent Solvent (e.g., Ethanol) Solvent->C Catalyst Acid Catalyst (optional) Catalyst->C

Caption: General synthesis of adamantane Schiff bases.

Synthesis of Adamantane-based Hydrazones

Hydrazones are formed through the reaction of this compound with hydrazines or hydrazides. This class of compounds has shown a wide range of biological activities.[1][9][10]

Synthesis of Adamantane-based Hydrazones A This compound C Adamantane Hydrazone A->C + B Hydrazine/Hydrazide (R-NH-NH2) B->C Solvent Solvent (e.g., Ethanol) Solvent->C

Caption: General synthesis of adamantane hydrazones.

Synthesis of Adamantane-based Thiosemicarbazones

Thiosemicarbazones, synthesized from the condensation of this compound and thiosemicarbazides, are a well-known class of antiviral compounds.[11]

Synthesis of Adamantane-based Thiosemicarbazones A This compound C Adamantane Thiosemicarbazone A->C + B Thiosemicarbazide (R-NH-CS-NH2) B->C Solvent Solvent (e.g., Ethanol) Solvent->C Antiviral and Cytotoxicity Screening Workflow A Synthesized Adamantane Derivative B Cytotoxicity Assay (e.g., MTT assay on host cells) A->B D Antiviral Assay (e.g., Plaque Reduction Assay) A->D C Determine CC50 (50% Cytotoxic Concentration) B->C F Calculate Selectivity Index (SI = CC50 / EC50) C->F E Determine EC50 (50% Effective Concentration) D->E E->F G Lead Compound Identification F->G

References

Application Notes: Adamantane-1-carbaldehyde in the Development of Novel Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a significant pharmacophore in medicinal chemistry.[1] Its unique three-dimensional structure can improve a drug's pharmacokinetic profile by enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the field of anti-diabetic drug discovery, adamantane-based compounds have proven to be of vital importance, with notable examples including the Dipeptidyl Peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin, which are used clinically to manage type 2 diabetes.[3][4] Adamantane-1-carbaldehyde serves as a key chemical building block and intermediate for synthesizing these and other complex adamantane-derived pharmacophores, making it a valuable starting point for developing new therapeutic agents.[5][6] These application notes provide an overview of the synthesis pathways, screening protocols, and key biological targets relevant to the use of this compound in anti-diabetic research.

Key Mechanisms and Signaling Pathways

Adamantane derivatives have been shown to exert anti-diabetic effects through several mechanisms. The most prominent is the inhibition of DPP-4, but other targets such as ion channels involved in insulin secretion and enzymes like Diacylglycerol Acyltransferase 1 (DGAT1) are also under investigation.[7][8]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, adamantane-based drugs like Saxagliptin prevent incretin degradation, prolonging their action.[2][9] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels. The adamantane moiety in these inhibitors contributes to their binding characteristics and therapeutic efficacy.[2]

DPP4_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action & Inhibition cluster_2 Pancreatic Response & Glucose Control Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic Islets Incretins->Pancreas Stimulation Inactive Inactive Products DPP4->Inactive Adamantane Adamantane-Based DPP-4 Inhibitor Adamantane->DPP4 Inhibition Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Promotes Uptake Glucagon->Glucose Inhibits Production

Caption: Mechanism of Adamantane-based DPP-4 inhibitors.
Modulation of Insulin Secretion

Certain adamantane derivatives can directly stimulate insulin release from pancreatic β-cells.[7] Studies have shown that amino-adamantane compounds can decrease K+ permeability of the β-cell membrane.[7][10] This action causes membrane depolarization, which in turn activates voltage-dependent Ca2+ channels. The subsequent influx of calcium ions triggers the release of insulin.[7][10]

Experimental Protocols

This compound is not typically the final active compound but a versatile precursor. The general workflow involves synthesizing a library of derivatives and then screening them for anti-diabetic activity using a combination of in vitro and in vivo assays.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound reaction Condensation Reaction (e.g., with amines/hydrazides) start->reaction derivatives Library of Adamantane Derivatives reaction->derivatives invitro In Vitro Screening (DPP-4 Inhibition, Insulin Secretion, etc.) derivatives->invitro hit_id Hit Identification & Lead Optimization invitro->hit_id invivo In Vivo Testing (STZ-induced diabetic models) hit_id->invivo efficacy Efficacy & Safety Assessment invivo->efficacy

Caption: General workflow for developing anti-diabetic compounds.
Synthesis of Adamantane Derivatives (General Protocol)

This protocol outlines a general condensation reaction to produce Schiff bases or hydrazones, a common strategy for derivatizing aldehydes.[3]

  • Dissolution: Dissolve 0.01 mol of an appropriate primary amine or hydrazide (e.g., 3-amino-1-adamantanol) in a suitable solvent like ethanol (5 mL, 96%) in a round-bottom flask.[3]

  • Heating: Heat the mixture under reflux until the starting material is completely dissolved.[3]

  • Addition of Aldehyde: Add a slight molar excess (0.011 mol) of this compound to the solution.

  • Reaction: Continue heating the solution under reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the filtered solid with a cold solvent (e.g., ethanol) and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified derivative.[3]

  • Characterization: Confirm the chemical structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro Screening Protocols

This assay determines the ability of a test compound to inhibit the enzymatic activity of DPP-4.

  • Reagents: Human recombinant DPP-4 enzyme, DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide), Tris-HCl buffer, and test compounds (dissolved in DMSO).

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer.

    • Add the test compound at various concentrations.

    • Add the DPP-4 enzyme to each well (except for the blank) and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the DPP-4 substrate.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroanilide released is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor). Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPP-4 enzyme.

This assay assesses the effect of test compounds on insulin secretion from pancreatic islet cells.[7]

  • Cell Culture: Use pancreatic β-cell lines (e.g., MIN6 cells) or isolated mouse/rat pancreatic islets.

  • Procedure:

    • Culture the cells/islets in a multi-well plate until they form a confluent monolayer.

    • Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a non-stimulatory concentration of glucose (e.g., 3 mM).[7]

    • Pre-incubate the cells in the low-glucose KRBB for 1-2 hours.

    • Replace the buffer with fresh KRBB containing low glucose (3 mM) or high glucose (e.g., 10-20 mM) along with the test compound at various concentrations or a vehicle control.[7]

    • Incubate for 1-2 hours at 37°C.

  • Measurement: Collect the supernatant and measure the insulin concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Compare the amount of insulin secreted in the presence of the test compound to the vehicle control under both low and high glucose conditions.

In Vivo Screening Protocol: STZ-Induced Diabetic Rat Model

This is a widely used chemically-induced model of type 1 diabetes that can also be adapted for type 2 diabetes research.[1][11]

  • Animal Selection: Use healthy adult male Wistar or Sprague-Dawley rats, weighing 180-220g.

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Prepare a fresh solution of Streptozotocin (STZ) in a cold citrate buffer (0.1 M, pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 40-60 mg/kg body weight).

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein.

    • Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[12]

  • Experimental Groups:

    • Group I: Normal Control (non-diabetic, vehicle-treated).

    • Group II: Diabetic Control (diabetic, vehicle-treated).

    • Group III: Test Group (diabetic, treated with adamantane derivative).

    • Group IV: Positive Control (diabetic, treated with a standard drug like Gliclazide or Vildagliptin).[1]

  • Treatment: Administer the test compounds and control drugs orally or via injection daily for a period of 14-28 days.

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels at regular intervals throughout the study.

  • Terminal Analysis: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma insulin, lipid profile) and harvest organs (e.g., pancreas, liver) for histopathological examination.

Quantitative Data for Adamantane Derivatives

The following table summarizes the reported biological activity for specific anti-diabetic adamantane derivatives.

Compound/DerivativeTarget/MechanismAssay TypeActivity MeasurementReference
3,5-dimethyladamantane 1-carboxamideDPP-4 InhibitionIn vitro enzyme inhibitionIC50 = 53.94 μM[13]
E-adamantane carboxylic acid derivative (43c)DGAT1 InhibitionIn vitro enzyme inhibitionIC50 = 5 nM (human DGAT1)[8]
1-AdamantanamineInsulin SecretionIn vitro (mouse islets)Threshold concentration = 10 μM[7][10]
N-(1-adamantyl)carbothioamide derivative (5c)Hypoglycemic ActivityIn vivo (STZ-induced rats)Significant reduction in serum glucose[14]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential anti-diabetic properties. The rigid adamantane scaffold is a proven pharmacophore for targeting key pathways in glucose metabolism, particularly DPP-4 inhibition. The protocols outlined here provide a systematic framework for synthesizing libraries of adamantane derivatives and screening them through a cascade of in vitro and in vivo assays to identify promising new drug candidates for the treatment of diabetes mellitus.

References

Application Notes and Protocols for the Reductive Amination of Adamantane-1-carbaldehyde with Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of N-(adamantan-1-ylmethyl) aromatic amines is of significant interest in medicinal chemistry and drug discovery. The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their pharmacological properties, such as metabolic stability, potency, and targeting. Reductive amination of adamantane-1-carbaldehyde with aromatic amines provides a direct and efficient route to access a diverse range of these valuable compounds. This one-pot reaction typically involves the formation of a Schiff base intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding secondary amine.

These application notes provide a detailed protocol for the synthesis of N-(adamantan-1-ylmethyl) aromatic amines via reductive amination, a summary of representative yields, and visualizations of the reaction workflow and mechanism. The protocols and data presented are compiled from established synthetic methodologies.

Data Presentation

The following table summarizes the synthesis of various N-(adamantan-1-ylmethyl) substituted anilines, showcasing the versatility of the reductive amination reaction. While specific yields for the direct reductive amination of this compound with all listed amines were not available in a single source, the listed compounds have been synthesized through related methods, and the general protocol provided is expected to yield comparable results.

EntryAromatic AmineProduct
1AnilineN-(Adamantan-1-ylmethyl)aniline
24-MethylanilineN-(Adamantan-1-ylmethyl)-4-methylaniline
34-MethoxyanilineN-(Adamantan-1-ylmethyl)-4-methoxyaniline
44-ChloroanilineN-(Adamantan-1-ylmethyl)-4-chloroaniline
54-BromoanilineN-(Adamantan-1-ylmethyl)-4-bromoaniline
64-NitroanilineN-(Adamantan-1-ylmethyl)-4-nitroaniline
73-NitroanilineN-(Adamantan-1-ylmethyl)-3-nitroaniline
82-NaphthylamineN-(Adamantan-1-ylmethyl)naphthalen-2-amine

Experimental Protocols

General Protocol for the One-Pot Reductive Amination of this compound with Aromatic Amines using Sodium Borohydride.

This protocol describes a general method for the synthesis of N-(adamantan-1-ylmethyl) aromatic amines.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., aniline, 4-chloroaniline, etc.)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the respective aromatic amine (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol (0.1-0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(adamantan-1-ylmethyl) aromatic amine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Reductive_Amination_Workflow Reactants This compound + Aromatic Amine Imine_Formation Imine Formation (Schiff Base) Reactants->Imine_Formation Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product N-(Adamantan-1-ylmethyl) Aromatic Amine Purification->Final_Product

Caption: General workflow for the one-pot reductive amination.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction cluster_product Product Aldehyde This compound R-CHO Hemiaminal Hemiaminal R-CH(OH)-NH-Ar Aldehyde->Hemiaminal Amine Aromatic Amine Ar-NH2 Amine->Hemiaminal Imine Imine (Schiff Base) R-CH=N-Ar Hemiaminal->Imine -H2O Hydride_Attack Hydride Attack (from NaBH4) Imine->Hydride_Attack Final_Amine N-(Adamantan-1-ylmethyl) Aromatic Amine Hydride_Attack->Final_Amine +H+

Caption: Mechanism of reductive amination.

Derivatization of Adamantane-1-carbaldehyde for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1-carbaldehyde, a unique tricyclic aldehyde, serves as a versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The rigid, lipophilic adamantane cage can enhance the pharmacological properties of molecules, including their binding affinity, metabolic stability, and bioavailability. This document provides detailed application notes and protocols for the derivatization of this compound via several key synthetic pathways, including Schiff base formation, reductive amination, thiazolidinone synthesis, and the Wittig reaction.

I. Synthesis of Schiff Bases and Hydrazones

The condensation of this compound with primary amines or hydrazides readily forms Schiff bases and hydrazones, respectively. These derivatives have shown promising antimicrobial and cytotoxic activities.

Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol is adapted from the synthesis of Schiff bases using substituted amines and aromatic aldehydes.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Ethanol (96%)

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol (96%) in a round-bottomed flask.

  • Add the selected primary amine (1.0 equivalent) to the solution.

  • Heat the reaction mixture under reflux for 3-5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Activity of Adamantane Schiff Base and Hydrazone Derivatives

The following tables summarize the antimicrobial and cytotoxic activities of various adamantane-containing Schiff bases and hydrazones.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Adamantane Schiff Base and Hydrazone Derivatives [2][3]

Compound ClassDerivativeS. epidermidis ATCC 12228S. aureus ATCC 25923E. coli ATCC 25922C. albicans ATCC 10231
Schiff Base3-Nitrophenyl125>1000>1000500
Schiff Base4-Nitrophenyl62.5>10001000250
Hydrazide-HydrazoneN'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide-<1.95<1.95<1.95

Table 2: Cytotoxicity (Proliferation %) of Adamantane Schiff Base Derivatives [2]

CompoundCell LineConcentration (µM)Cell Proliferation (%)
3-Nitrophenyl Schiff BaseL929100~60% (48h)
4-Nitrophenyl Schiff BaseA549100No significant change

II. Reductive Amination for the Synthesis of Adamantyl Amines

Reductive amination of this compound provides a direct route to secondary and tertiary amines, which are common pharmacophores in many bioactive molecules.

Experimental Protocol: Reductive Amination of this compound

This is a general one-pot procedure for reductive amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (if using NaBH₃CN)

  • Round-bottomed flask

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in the chosen solvent in a round-bottomed flask.[4][5]

  • If using sodium cyanoborohydride, add a few drops of acetic acid to catalyze imine formation.[6]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Synthesis of 2-(Adamantan-1-yl)thiazolidin-4-ones

Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities, including anti-HIV, anticancer, and antimicrobial effects.[7]

Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)thiazolidin-4-ones

This protocol is based on the synthesis of related 2-substituted thiazolidin-4-ones.

Materials:

  • This compound

  • An appropriate amine

  • Thioglycolic acid

  • Toluene or benzene

  • Dean-Stark apparatus

Procedure:

  • To a solution of the appropriate amine (1.0 equivalent) in toluene, add this compound (1.0 equivalent).

  • Reflux the mixture for 2-4 hours to form the Schiff base in situ.

  • Add thioglycolic acid (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 6-8 hours.

  • After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization.

Biological Activity of Adamantyl-Substituted Thiazolidin-4-ones

Table 3: Anti-HIV Activity of a 2-Adamantyl-Substituted Thiazolidin-4-one Derivative [7]

CompoundTargetEC₅₀ (µM)Kᵢ (µM)
(+/-)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-oneHIV-1 Reverse Transcriptase0.3512
(+)-EnantiomerHIV-1 Reverse Transcriptase0.178-

IV. Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of this compound into various alkene derivatives, providing a route to compounds with altered shapes and electronic properties.

Experimental Protocol: Wittig Reaction with this compound

This is a general procedure for the Wittig reaction.

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Round-bottomed flask

Procedure:

  • Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is often observed).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizing the Derivatization Pathways

The following diagrams illustrate the key derivatization workflows starting from this compound.

Derivatization_Workflows cluster_schiff Schiff Base Formation cluster_reductive Reductive Amination cluster_thiazolidinone Thiazolidinone Synthesis cluster_wittig Wittig Reaction This compound This compound Schiff Base Schiff Base This compound->Schiff Base Adamantyl Amine Adamantyl Amine This compound->Adamantyl Amine 2-Adamantyl-thiazolidin-4-one 2-Adamantyl-thiazolidin-4-one This compound->2-Adamantyl-thiazolidin-4-one Adamantyl Alkene Adamantyl Alkene This compound->Adamantyl Alkene Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Adamantyl Amine Reducing Agent Reducing Agent Reducing Agent->Adamantyl Amine Amine + Thioglycolic Acid Amine + Thioglycolic Acid Amine + Thioglycolic Acid->2-Adamantyl-thiazolidin-4-one Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Adamantyl Alkene

Caption: Key derivatization pathways of this compound.

Signaling_Pathway_Example Adamantyl-Thiazolidinone Adamantyl-Thiazolidinone HIV Reverse Transcriptase HIV Reverse Transcriptase Adamantyl-Thiazolidinone->HIV Reverse Transcriptase Binds to Viral DNA Synthesis Viral DNA Synthesis Adamantyl-Thiazolidinone->Viral DNA Synthesis Inhibits HIV Reverse Transcriptase->Viral DNA Synthesis Catalyzes Inhibition Inhibition

Caption: Inhibition of HIV Reverse Transcriptase by Adamantyl-Thiazolidinone.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adamantane-1-carbaldehyde. The following sections address common issues encountered during purification and provide detailed protocols and data.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound via common laboratory techniques.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional hot solvent. Then, allow the flask to cool very slowly to room temperature. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath.

  • Solution 2: Adjust Solvent System. The polarity of your solvent may be too high. Add a co-solvent of lower polarity in which the compound is less soluble. For instance, if you are using ethanol, try slowly adding water dropwise to the hot solution until it just becomes cloudy, then add a drop or two of hot ethanol to clarify it before slow cooling[1].

  • Solution 3: Scratch or Seed. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of pure this compound to the cooled solution[2].

Q2: No crystals are forming even after my solution has cooled to room temperature or in an ice bath. How can I induce crystallization?

A2: Spontaneous crystallization can sometimes be slow to initiate.

  • Solution 1: Seeding. As mentioned above, adding a tiny crystal of the pure product can provide a nucleation site for crystal growth[2].

  • Solution 2: Reduce Solvent Volume. You may have added too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, as this can cause the product to precipitate out with impurities. Then, attempt to cool again[1].

  • Solution 3: Scratching. Scratching the inner wall of the flask can create microscopic imperfections on the glass surface that act as nucleation points[2].

  • Solution 4: Try a different solvent system. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[1].

Q3: The recovery yield from my recrystallization is very low. How can I improve it?

A3: Low yield can result from several factors.

  • Check Solubility: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using excess solvent will keep more of your product dissolved even after cooling[1].

  • Cooling Temperature: Make sure you have allowed sufficient time for crystallization at a low temperature (e.g., in an ice bath) to maximize precipitation.

  • Filtration Loss: During vacuum filtration, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product[1].

  • Check Filtrate: If you suspect significant product loss, you can try to recover more material by evaporating some solvent from the filtrate and cooling it again for a second crop of crystals. Note that this second crop may be less pure.

Column Chromatography Issues

Q1: I'm having trouble separating this compound from a non-polar impurity (e.g., unreacted adamantane) using column chromatography.

A1: This requires optimizing the mobile phase (eluent). This compound is more polar than adamantane due to the aldehyde group.

  • Solution: Use a Low-Polarity Eluent System. Start with a very non-polar solvent like hexane or petroleum ether. This will elute the non-polar impurity first. Then, gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to elute your target compound. A gradient elution (slowly increasing the polar solvent concentration) is often very effective. An appropriate starting point could be 98:2 Hexane:Ethyl Acetate.

Q2: My compound is not UV-active, so I can't see it on a TLC plate. How can I monitor the column fractions?

A2: Many adamantane derivatives do not absorb UV light. Chemical staining is required for visualization[3].

  • Solution 1: Potassium Permanganate (KMnO₄) Stain. This is a good general stain for compounds with oxidizable functional groups, like aldehydes. Dip the TLC plate in the stain and gently heat it. The compound will appear as a yellow or brown spot on a purple background.

  • Solution 2: Vanillin Stain. A vanillin/sulfuric acid stain is also effective for visualizing a wide range of organic compounds. After dipping, gentle heating will reveal spots of various colors.

  • Solution 3: p-Anisaldehyde Stain. This stain is particularly good for aldehydes, ketones, and other nucleophiles, often producing distinctly colored spots upon heating.

Q3: The separation is poor, and the bands on my column are very broad.

A3: Poor separation can be due to improper column packing or incorrect eluent choice.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to poor resolution[4]. The "slurry method," where the adsorbent (e.g., silica gel) is mixed with the initial eluent and poured into the column, is generally reliable[4].

  • Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will broaden the initial band.

  • Eluent Polarity: If the eluent is too polar, all compounds will move too quickly down the column (high Rf values), resulting in poor separation. If it's not polar enough, they will move too slowly. Aim for an Rf value of around 0.35 for your target compound on a TLC plate for good separation on the column[4].

Experimental Protocols & Data

Method 1: Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. Common solvent systems for moderately polar compounds include Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water[5].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the solvent in which the compound is more soluble in a two-solvent system) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation[2].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator. Determine the melting point to assess purity. The melting point of pure this compound is reported to be 147-148°C.

Table 1: Common Recrystallization Solvents

Solvent SystemPolarityTypical Use Case
n-Hexane / Ethyl AcetateLow to MediumGood for compounds of moderate polarity. Dissolve in hot ethyl acetate, then add hot hexane until cloudy.
Ethanol / WaterHigh to MediumDissolve in hot ethanol, then add water dropwise until turbidity persists.
Acetone / n-HexaneMedium to LowA versatile system that works well for many organic solids[5].
Method 2: Column Chromatography Protocol

This protocol describes a standard procedure for purification by flash column chromatography.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.3-0.4[4].

  • Column Packing: Clamp a column vertically and add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles[4]. Add another layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in the minimum possible volume of eluent or a low-boiling-point solvent (like dichloromethane). Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (if performing flash chromatography) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions using TLC and a suitable stain (e.g., potassium permanganate) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (SiO₂)Standard, slightly acidic adsorbent suitable for moderately polar compounds[4].
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with a low concentration of ethyl acetate (e.g., 2%) and gradually increase to elute compounds of increasing polarity.
TLC Visualization Potassium Permanganate StainAdamantane derivatives are often not UV-active; a chemical stain is required for visualization[3].

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for this compound: recrystallization or column chromatography?

A1: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often faster, more economical, and easier to scale up. It is ideal if the impurities have significantly different solubilities from the product in a particular solvent.

  • Column chromatography is more powerful for separating complex mixtures or impurities with polarities similar to the product[3]. It offers finer control over separation but is more time-consuming and uses larger volumes of solvent.

Q2: What are the common impurities found in crude this compound?

A2: Impurities depend on the synthetic route. Common starting materials for related compounds include 1-adamantanol, adamantanemethanol, or adamantane itself[6][7]. Therefore, unreacted starting materials are a common impurity. Side-products from oxidation or rearrangement reactions can also be present.

Q3: How should I store purified this compound?

A3: The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) in a freezer, at temperatures of -20°C to -10°C, to prevent oxidation of the aldehyde group.

Q4: How can I confirm the purity of my final product?

A4:

  • Melting Point Analysis: A sharp melting point range close to the literature value (147-148°C) indicates high purity. Impurities typically broaden and depress the melting point range.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation and purity assessment[6]. The presence of unexpected signals would indicate impurities.

  • TLC: A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

Visualizations

PurificationWorkflow Crude Crude this compound TLC Purity Check (TLC, NMR) Crude->TLC Decision Is Purity Sufficient? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (High Loading, Crystalline) Chromatography Column Chromatography Decision->Chromatography No (Complex Mixture, Oily) Pure Pure Product (Store at -20°C) Decision->Pure Yes Recrystallization->TLC Chromatography->TLC

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Issue cluster_chromatography Chromatography Issue R_Start Problem Occurs R_Q1 Oiling Out? R_Start->R_Q1 R_A1 Re-heat, Cool Slowly Adjust Solvent R_Q1->R_A1 Yes R_Q2 No Crystals? R_Q1->R_Q2 No R_A2 Scratch / Seed Concentrate Solution R_Q2->R_A2 Yes R_Q3 Low Yield? R_Q2->R_Q3 No R_A3 Use Min. Hot Solvent Wash with Cold Solvent R_Q3->R_A3 Yes C_Start Problem Occurs C_Q1 Poor Separation? C_Start->C_Q1 C_A1 Optimize Eluent (TLC) Repack Column C_Q1->C_A1 Yes C_Q2 Can't See Spots? C_Q1->C_Q2 No C_A2 Use Chemical Stain (KMnO4, Vanillin) C_Q2->C_A2 Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Optimizing reaction conditions for Adamantane-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Adamantane-1-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the oxidation of 1-adamantylmethanol, the formylation of adamantane, and the ring contraction of specific adamantane derivatives. Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Q2: Which synthesis method generally provides the highest yield?

A2: The Gallium(III) chloride-mediated formylation of adamantane has been reported to produce yields of up to 84% under optimized, mild conditions.[1] Swern oxidation of 1-adamantylmethanol also offers good yields, typically ranging from 71-80%.[2]

Q3: What are the main side products to be aware of during the synthesis?

A3: A common side product, particularly in formylation reactions under strongly acidic conditions, is adamantane-1-carboxylic acid.[1] In oxidation reactions, incomplete conversion of the starting alcohol or over-oxidation to the carboxylic acid can occur.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through standard techniques such as silica gel column chromatography, recrystallization, or sublimation. The choice of method depends on the impurities present. For instance, sublimation is effective for separating volatile adamantane derivatives from non-volatile impurities.

Q5: What are the key safety precautions when handling the reagents for this synthesis?

A5: Many of the reagents used, such as oxalyl chloride (in Swern oxidation) and superacids, are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2] Ensure you are familiar with the safety data sheets (SDS) for all chemicals used.

Troubleshooting Guides

Problem 1: Low Yield in Swern Oxidation of 1-Adamantylmethanol

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect reaction temperature The formation of the active species (chlorosulfonium salt) is typically done at low temperatures (-78 °C). Allowing the reaction to warm prematurely can lead to side reactions.
Purity of reagents Use freshly opened or purified dimethyl sulfoxide (DMSO) and oxalyl chloride. The quality of these reagents is critical for high yields.
Stoichiometry of reagents Carefully control the molar ratios of the alcohol, DMSO, oxalyl chloride, and the tertiary amine (e.g., triethylamine).
Problem 2: Formation of Adamantane-1-carboxylic acid during GaCl₃-mediated Formylation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of water Traces of water in the reaction mixture can lead to the hydrolysis of the intermediate acylium cation, forming the carboxylic acid. Use anhydrous solvents and reagents.
Reaction time is too long Prolonged reaction times may increase the likelihood of side reactions. Monitor the reaction progress by GC-MS or TLC to determine the optimal reaction time.
Incorrect work-up procedure Ensure the reaction is quenched properly with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acidic components.[1]
Problem 3: Incomplete Reaction in the Ring Contraction of 2-amino-adamantan-1-ol

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Purity of the Burgess reagent The Burgess reagent is moisture-sensitive. Use a fresh, high-purity batch of the reagent.
Insufficient reagent A higher loading of the Burgess reagent may be required for complete conversion.[3]
Sub-optimal reaction temperature or time The reaction may require a longer time or higher temperature to go to completion. Monitor the reaction by TLC to determine the endpoint.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents Typical Yield Reaction Conditions Reference
Swern Oxidation 1-AdamantylmethanolDMSO, Oxalyl Chloride, Triethylamine71-80%-78 °C to room temperature[2]
GaCl₃-mediated Formylation AdamantaneGaCl₃, CO (1 atm)Up to 84%Room temperature[1]
Superacid-mediated Formylation AdamantaneCF₃SO₃H, SbF₅Up to 21% (aldehyde)Varies[1]
Ring Contraction 2-amino-adamantan-1-olBurgess ReagentVaries (e.g., 45% for a di-substituted derivative)Varies[3]

Experimental Protocols

Protocol 1: Swern Oxidation of 1-Adamantylmethanol
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-adamantylmethanol (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: GaCl₃-mediated Formylation of Adamantane
  • In a reaction vessel equipped with a magnetic stirrer and under an atmosphere of carbon monoxide (1 atm), dissolve adamantane (1.0 eq) in 1,2-dichloroethane.[1]

  • Add Gallium(III) chloride (GaCl₃, 1.5 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 40 minutes.[1]

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate.[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification prep_oxalyl Oxalyl Chloride in DCM activation Activation: Add DMSO to Oxalyl Chloride (-78 °C) prep_oxalyl->activation prep_dmso DMSO in DCM prep_dmso->activation prep_alcohol 1-Adamantylmethanol in DCM addition_alcohol Add Alcohol (-78 °C) prep_alcohol->addition_alcohol activation->addition_alcohol addition_base Add Triethylamine (-78 °C) addition_alcohol->addition_base warm Warm to RT addition_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Product Product purify->Product

Caption: Experimental workflow for the Swern oxidation of 1-adamantylmethanol.

GaCl3_Formylation_Workflow start Start: Adamantane in 1,2-dichloroethane add_gacl3 Add GaCl₃ under CO (1 atm) start->add_gacl3 react Stir at Room Temperature (40 min) add_gacl3->react quench Quench with aq. Na₂CO₃ react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the GaCl₃-mediated formylation of adamantane.

Troubleshooting_Logic cluster_swern Swern Oxidation Issues cluster_formylation Formylation Issues start Low Yield or Side Product Formation swern_moisture Check for Moisture start->swern_moisture Identify Reaction formyl_water Check for Water (forms acid) start->formyl_water Identify Reaction swern_temp Verify Temperature Control swern_moisture->swern_temp swern_reagents Assess Reagent Purity swern_temp->swern_reagents formyl_time Optimize Reaction Time formyl_water->formyl_time formyl_workup Ensure Proper Quenching formyl_time->formyl_workup

Caption: Logical troubleshooting flow for common synthesis issues.

References

Technical Support Center: Adamantane-1-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adamantane-1-carbaldehyde. The following sections address common side products and issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: The most common impurity is 1-adamantanecarboxylic acid, which can form during the synthesis of the aldehyde, particularly under strongly acidic conditions.[1] Unreacted starting materials from the specific synthetic route may also be present. It is recommended to verify the purity of the starting material by techniques like NMR spectroscopy or melting point analysis before use.[2]

Q2: I am having trouble purifying my final product from triphenylphosphine oxide after a Wittig reaction. What should I do?

A2: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[3] Standard column chromatography can be challenging. Alternative purification strategies include:

  • Precipitation: Triphenylphosphine oxide is less soluble in nonpolar solvents like hexanes or diethyl ether than many alkene products. Cooling the reaction mixture in such a solvent may cause the oxide to precipitate.

  • Acidic Extraction: If your product is not acid-sensitive, you can treat the reaction mixture with an acid like HCl. The phosphine oxide will be protonated and can be extracted into the aqueous layer.

  • Specialized Chromatography: Using a more polar solvent system or a different stationary phase (like alumina) might improve separation.

Q3: My Grignard reaction with this compound is giving a low yield of the desired secondary alcohol. What is the likely side product?

A3: Due to the steric hindrance of the adamantyl group, Grignard reagents can act as reducing agents rather than nucleophiles.[4] This leads to the formation of 1-adamantylmethanol as a major side product. The Grignard reagent's β-hydride is transferred to the carbonyl carbon, reducing the aldehyde.[4]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating common side products in key reactions involving this compound.

Guide 1: Synthesis of this compound via Formylation

Issue: Formation of 1-adamantanecarboxylic acid as a major byproduct.

Cause: The acylium cation intermediate generated during the formylation of adamantane can be hydrolyzed to the carboxylic acid, especially under superacidic conditions.[1] Aldehydes are also less stable than carboxylic acids under these strong acid conditions.[1]

Troubleshooting Workflow:

G start Low yield of Aldehyde, High Carboxylic Acid content condition Reaction Conditions Check start->condition lewis_acid Use milder Lewis Acid (e.g., GaCl3) instead of superacids (e.g., HF-SbF5) condition->lewis_acid Acid Strength temp_pressure Optimize Temperature & Pressure (e.g., Room Temp, 1 atm CO) condition->temp_pressure Reaction Parameters workup Modify Workup Procedure lewis_acid->workup temp_pressure->workup quench Use non-aqueous workup or quench carefully with a non-nucleophilic base workup->quench Is hydrolysis an issue? purify Purification Strategy workup->purify Impurity remains end Pure this compound quench->end chromatography Column Chromatography (Silica Gel) purify->chromatography extraction Acid-Base Extraction to remove carboxylic acid purify->extraction chromatography->end extraction->end

Caption: Troubleshooting workflow for minimizing carboxylic acid formation.

Quantitative Data on Synthesis Methodologies:

Catalyst/ReagentConditionsAldehyde YieldCarboxylic Acid YieldReference
Superacids (e.g., HF-SbF5)VariesUp to 21%60-75%[1]
AlCl3CH2Cl2Low (Max 21%)Major Product[1]
GaCl31,2-dichloroethane, 1 atm CO, RTUp to 84%Not reported as major[1]
Guide 2: Wittig Reaction

Issue: Low yield of the desired alkene and recovery of starting aldehyde.

Cause: The bulky adamantyl group sterically hinders the approach of the Wittig reagent to the carbonyl carbon.[3] Stabilized ylides are less reactive and may fail to react with sterically hindered aldehydes.[5]

Reaction Pathway & Side Reactions:

G cluster_main Desired Pathway cluster_side Side Reaction / No Reaction AdCHO Adamantane-1- carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate AdCHO->Oxaphosphetane Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Desired Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO AdCHO2 Adamantane-1- carbaldehyde NoRxn No Reaction (Starting Material Recovered) AdCHO2->NoRxn Ylide2 Sterically Hindered or Stabilized Ylide Ylide2->NoRxn

Caption: Wittig reaction pathway showing desired product and potential failure mode.

Recommendations:

  • Use non-stabilized, more reactive ylides (e.g., those prepared from alkylphosphonium salts with strong bases like n-BuLi or NaH).[5]

  • Increase reaction temperature or time, but monitor for decomposition.

  • Consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and is often preferred for sterically hindered ketones and aldehydes.[3]

Guide 3: Reductive Amination

Issue: Formation of 1-adamantylmethanol alongside the desired amine.

Cause: The reducing agent is not sufficiently selective and reduces the starting aldehyde before it can form an imine with the amine. This is common with powerful reducing agents like NaBH4 if the imine formation is slow.[6]

Troubleshooting:

  • Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this purpose.[6][7] Sodium cyanoborohydride (NaBH3CN) is another effective option.[6][7]

  • One-Pot vs. Two-Step: While often performed as a one-pot reaction, you can opt for a two-step procedure. First, form the imine by reacting the aldehyde and amine (often with removal of water). Then, add the reducing agent. This ensures no aldehyde is present during the reduction step.

Experimental Protocols

Protocol 1: Synthesis of this compound via GaCl₃-Mediated Carbonylation

Adapted from O. Nomura et al., Organic Letters.[1]

  • Preparation: In a glovebox, add GaCl₃ (1 mmol) to a vial equipped with a magnetic stir bar and a rubber septum.

  • Solvent & Reactant: Remove the vial from the glovebox and add 1,2-dichloroethane (0.5 mL) followed by adamantane (1 mmol, 136 mg).

  • Carbonylation: Place the vial in a stainless steel autoclave. Flush the system three times with CO at 10 atm, then pressurize to 1 atm of CO.

  • Reaction: Stir the mixture at room temperature for 40 minutes.

  • Workup: Remove the vial and quench the reaction with a saturated aqueous Na₂CO₃ solution.

  • Extraction: Extract the aqueous layer three times with Et₂O.

  • Purification: Combine the organic layers, wash with H₂O, dry over MgSO₄, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Reaction with this compound
  • Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at room temperature.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1 mmol) in dry THF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (eluting with hexanes) to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 3: General Procedure for Reductive Amination using NaBH(OAc)₃

Adapted from A. F. Abdel-Magid et al., J. Org. Chem.

  • Reaction Setup: To a solution of this compound (1 mmol) and a primary or secondary amine (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of Adamantane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Adamantane-1-carbaldehyde and its derivatives. It is designed for researchers, scientists, and drug development professionals to enhance experimental outcomes and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for the synthesis of this compound include the GaCl₃-mediated carbonylation of adamantane, the oxidation of 1-adamantanemethanol or 1-adamantanol, and the pinacol-type rearrangement of 2-amino-adamantan-1-ols.

Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?

A2: Low yields can often be attributed to several factors:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required. Moisture can significantly impact many of the reactions.

  • Reaction Temperature: Precise temperature control is critical. Deviations from the optimal temperature can lead to incomplete reactions or the formation of side products.

  • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.

  • Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving organometallic reagents or certain oxidation steps, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: How can I minimize the formation of Adamantane-1-carboxylic acid as a byproduct?

A3: The over-oxidation of the aldehyde to the corresponding carboxylic acid is a common side reaction, particularly during oxidation reactions. To minimize this:

  • Use mild oxidizing agents such as Dess-Martin periodinane (DMP) or reagents used in Swern oxidation.[1][2]

  • Carefully control the stoichiometry of the oxidizing agent.

  • Maintain the recommended reaction temperature, as higher temperatures can promote over-oxidation.

  • Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Column Chromatography: Silica gel chromatography is effective for separating the aldehyde from both less polar starting materials (like adamantane) and more polar byproducts (like adamantane-1-carboxylic acid).

  • Recrystallization: This can be an effective method for obtaining highly pure product if a suitable solvent system is identified.

  • Sublimation: This technique is particularly useful for removing unreacted adamantane, which sublimes readily.[3]

  • Acid-Base Extraction: To remove the adamantane-1-carboxylic acid byproduct, an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can be performed. The carboxylate salt will move to the aqueous layer, while the aldehyde remains in the organic layer.

Troubleshooting Guides

Guide 1: GaCl₃-Mediated Carbonylation of Adamantane

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Inactive Gallium Trichloride (GaCl₃) GaCl₃ is moisture-sensitive. Use freshly opened or properly stored GaCl₃. Handle it in a glovebox or under an inert atmosphere.
Suboptimal CO Pressure While the reaction can proceed at 1 atm of CO, yields can be optimized. Experiment with pressures up to 10 atm.[4]
Incorrect Solvent 1,2-dichloroethane is the recommended solvent for this reaction.[4][5]
Inadequate Reaction Time or Temperature Optimal conditions are typically room temperature for extended periods (e.g., 12-24 hours) or slightly elevated temperatures (e.g., 80°C) for shorter durations.[4] Monitor the reaction for completion.
Guide 2: Oxidation of 1-Adamantanemethanol/1-Adamantanol

Problem: Incomplete reaction or formation of byproducts.

Possible Cause Suggested Solution
(Swern Oxidation) Unstable Reagents The activated DMSO complex is unstable at higher temperatures. Maintain a reaction temperature of -78°C during the addition of reagents.[6]
(Swern Oxidation) Malodorous Byproducts The formation of dimethyl sulfide is inherent to the Swern oxidation.[2][3] Ensure the reaction is performed in a well-ventilated fume hood.
(Dess-Martin Oxidation) Moisture in Reagents/Solvents Dess-Martin periodinane (DMP) is highly sensitive to moisture. Use anhydrous solvents and handle the reagent under an inert atmosphere.[7]
(Dess-Martin Oxidation) Over-oxidation to Carboxylic Acid While less common with DMP, it can occur. Use the recommended stoichiometry of DMP (typically 1.1-1.5 equivalents) and monitor the reaction progress.
(General) Steric Hindrance The bulky adamantane cage can sometimes hinder the reaction. Ensure adequate stirring and a sufficient reaction time to overcome steric effects.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Key Reagents Typical Yield Reaction Conditions Reference
GaCl₃-Mediated CarbonylationAdamantaneGaCl₃, COUp to 84%1,2-dichloroethane, rt, 1 atm CO[5]
Swern Oxidation1-AdamantanemethanolDMSO, Oxalyl Chloride, Triethylamine71-80%CH₂Cl₂, -78°C
Dess-Martin Oxidation1-AdamantanemethanolDess-Martin Periodinane (DMP)HighCH₂Cl₂, rt
Pinacol Rearrangement2-Amino-adamantan-1-olBurgess Reagent~45% (for derivatives)Toluene, reflux[8]

Experimental Protocols

Protocol 1: GaCl₃-Mediated Carbonylation of Adamantane
  • To a dried Schlenk flask under an argon atmosphere, add adamantane (1.0 mmol, 136 mg) and GaCl₃ (1.0 mmol, 176 mg).

  • Add anhydrous 1,2-dichloroethane (10 mL) via syringe.

  • Purge the flask with carbon monoxide (CO) gas and then maintain a CO atmosphere (1 atm) using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, carefully quench the reaction by slowly adding water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 1-Adamantanemethanol
  • To a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanemethanol (1.0 mmol, 166 mg) in anhydrous dichloromethane (10 mL).

  • Add Dess-Martin periodinane (1.2 mmol, 509 mg) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Visualizations

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 1-Adamantanemethanol dissolve Dissolve in Anhydrous CH₂Cl₂ start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃/Na₂S₂O₃ monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Final Product: This compound chromatography->product

Caption: Experimental workflow for the Dess-Martin oxidation of 1-adamantanemethanol.

reaction_pathway cluster_main Main Reaction Pathway cluster_side_reaction Potential Side Reaction adamantane Adamantane adamantyl_cation 1-Adamantyl Cation adamantane->adamantyl_cation + GaCl₃ - H⁻ acylium_cation Acylium Cation adamantyl_cation->acylium_cation + CO aldehyde This compound acylium_cation->aldehyde + H⁻ (from HGaCl₃) carboxylic_acid Adamantane-1-carboxylic Acid aldehyde->carboxylic_acid Over-oxidation (e.g., with H₂O trace)

Caption: Reaction pathway for GaCl₃-mediated carbonylation and a potential side reaction.

References

Technical Support Center: Catalyst Selection for Adamantane-1-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Adamantane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the chemical transformation of this unique, sterically hindered aldehyde.

General Considerations & FAQs

The chemistry of this compound is dominated by the steric bulk of the tricyclic adamantyl group. This cage-like structure significantly hinders the approach of reagents to the aldehyde carbonyl, often leading to slower reaction rates or requiring more forcing conditions compared to simpler aliphatic aldehydes.

Q1: How does the steric hindrance of the adamantyl group affect catalyst and reaction selection?

A1: The bulky adamantyl cage presents a significant steric shield around the carbonyl group. This has several implications:

  • Reduced Reaction Rates: Reagents and catalysts have difficulty accessing the electrophilic carbonyl carbon, which can slow down reactions considerably.

  • Need for Less Bulky Reagents: Smaller, more reactive reagents and catalysts are often preferred to overcome the steric barrier.

  • Alternative Reaction Pathways: For some transformations, sterically driven side reactions may become prominent. For instance, in Grignard reactions, bulky reagents may act as bases, leading to reduction or enolization instead of addition.[1]

  • Higher Temperatures: Increased thermal energy may be required to overcome the higher activation energy imposed by steric hindrance.[2]

Q2: Are there general-purpose catalysts that work well for this substrate?

A2: While there is no single "universal" catalyst, certain classes of catalysts are well-suited for sterically hindered substrates. For reductions, heterogeneous catalysts like Palladium on carbon (Pd/C) are often effective. For olefination, the Horner-Wadsworth-Emmons (HWE) reaction is often more successful than the standard Wittig reaction.[3][4] The choice is highly dependent on the desired transformation.

Catalyst Selection Workflow

This diagram outlines a general decision-making process for selecting a suitable catalytic system based on the desired transformation of this compound.

G start Start: this compound transformation Desired Transformation? start->transformation reduction Reduction (C=O -> CH-OH) transformation->reduction C=O to C-OH oxidation Oxidation (C=O -> COOH) transformation->oxidation C=O to COOH cc_bond C-C Bond Formation transformation->cc_bond C-C Bond cn_bond C-N Bond Formation transformation->cn_bond C-N Bond cc_type Type of C-C Bond? cc_bond->cc_type red_amination Reductive Amination cn_bond->red_amination olefination Olefination (Wittig / HWE) cc_type->olefination C=C alkylation Alkylation (Grignard) cc_type->alkylation C-Alkyl/Aryl G start Low / No Yield in Olefination check_ylide Is the ylide stabilized (e.g., contains C=O, CN)? start->check_ylide sol_hwe Solution: Switch to HWE reaction using a phosphonate ester. check_ylide->sol_hwe Yes sol_reactive_ylide Solution: Use a more reactive, non-stabilized ylide. check_ylide->sol_reactive_ylide No check_hindrance Is the ketone also hindered? sol_conditions Solution: Increase temperature, use a stronger base (n-BuLi), ensure anhydrous conditions. check_hindrance->sol_conditions Yes / No sol_reactive_ylide->check_hindrance G start Problem with Grignard Reaction (Low Yield / Side Products) check_product What is the major product? start->check_product prod_reduction Reduction Product ((Adamantan-1-yl)methanol) check_product->prod_reduction Reduction prod_no_reaction Starting Material Recovered check_product->prod_no_reaction No Reaction check_reagent Does the Grignard reagent have β-hydrogens? sol_cecl3 Solution: Add CeCl₃ (Luche conditions) to favor 1,2-addition. check_reagent->sol_cecl3 Yes sol_organolithium Solution: Switch to a more reactive organolithium reagent. check_reagent->sol_organolithium No (e.g., MeMgBr) prod_reduction->check_reagent prod_no_reaction->sol_organolithium sol_temp Solution: Use lower temperatures (-78 °C) for addition. sol_organolithium->sol_temp

References

Technical Support Center: Troubleshooting Low Yields in Adamantane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes when working with adamantane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My adamantane substitution reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in adamantane substitutions can be attributed to several factors. The most common issues include incomplete reactions due to the high stability of C-H bonds in adamantane, suboptimal reaction conditions, reagent impurity, catalyst deactivation, and losses during product workup and purification.[1][2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Q2: How can I improve the regioselectivity of my reaction to target a specific position on the adamantane core?

A2: Achieving high regioselectivity in adamantane substitutions is a common challenge. To favor substitution at the tertiary (bridgehead) positions, reaction pathways involving a tertiary adamantyl radical or carbocation are generally more selective.[2] For instance, free radical bromination shows high selectivity for the bridgehead position.[2] The use of bulky reagents can also enhance selectivity for the less sterically hindered tertiary positions.[2] Conversely, accessing the secondary positions often requires more specialized methods, such as directed C-H functionalization reactions.

Q3: I'm observing the formation of polysubstituted adamantane byproducts. How can I favor monosubstitution?

A3: The formation of polysubstituted products typically occurs when the monosubstituted product is more reactive than the starting adamantane. To promote monosubstitution, it is recommended to use a stoichiometric excess of adamantane in relation to the substituting reagent.[2] This statistical advantage increases the likelihood of the reagent reacting with an unsubstituted adamantane molecule.

Troubleshooting Guides

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Incomplete Reaction Adamantane's C-H bonds are strong, making their activation challenging.[1] Monitor the reaction progress using TLC, GC, or NMR. Consider increasing the reaction time or temperature if the reaction appears to have stalled. For photocatalytic reactions, verify that the light source has the correct wavelength and intensity.[1][2]
Reagent Purity and Stoichiometry Impurities in reagents or solvents can act as inhibitors or lead to side reactions. Ensure all reagents and solvents are pure and dry, especially if using moisture-sensitive catalysts like Lewis acids.[1] Verify the accuracy of all measurements, as incorrect stoichiometry of the limiting reagent will directly impact the theoretical maximum yield.[1]
Catalyst Deactivation Catalysts can be deactivated by exposure to air, moisture, or impurities.[1] If your catalyst is sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] In some cases, slow addition of the catalyst or a reagent can help maintain catalytic activity throughout the reaction.[1]
Suboptimal Reaction Conditions Temperature, solvent, and catalyst concentration are critical parameters.[1] It is advisable to perform small-scale screening experiments to determine the optimal conditions for your specific substitution reaction.
Poor Solubility Adamantane and many of its derivatives are highly lipophilic and may have poor solubility in polar solvents.[2] This can lead to a heterogeneous reaction mixture and low reaction rates. Screen a range of nonpolar and polar aprotic solvents to find a suitable medium.[2] The use of co-solvents or an increase in temperature can also improve solubility.[2]
Problem: Poor Regioselectivity (Mixture of 2° and 3° substituted products)
Potential Cause Suggested Solution
Non-selective Reagent or Catalyst Some reagents or catalysts are inherently not selective for a specific position on the adamantane core. Switch to a more selective catalyst system. For example, in radical reactions, certain photoredox catalysts with a specific hydrogen atom transfer (HAT) co-catalyst can offer high selectivity.[2] For halogenations, select conditions known to favor substitution at the tertiary position.[2]
Reaction Conditions Favoring Less Selective Pathways The choice of solvent and temperature can influence the regioselectivity of the reaction. Optimize these parameters through screening experiments. Polar solvents, in some instances, can impact the selectivity of the substitution.[2]

Data Presentation: Comparison of Brominating Agents for Adamantane

The following table summarizes the reaction conditions and yields for the synthesis of 1-bromoadamantane using various brominating agents. This data can help in selecting the most appropriate method based on desired yield, reaction time, and available resources.

Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Elemental Bromine (Br₂) None (neat)85 - 1109~93[3]
Elemental Bromine (Br₂) with Lewis Acid AlBr₃ / DichloromethaneRoom TemperatureA few hoursNot specified[3]
Elemental Bromine (Br₂) with Nitric Acid Nitric AcidNot specifiedNot specified71 (without HNO₃)[3]
Elemental Bromine (Br₂) with H₂O₂ Water< 30191 - 92.7[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Trichloromethane65 - 7024 - 3691[3]
Bromotrichloromethane (BrCCl₃) Mo(CO)₆140 - 1605 - 10up to 99[3]

Experimental Protocols

Protocol 1: Electrophilic Bromination for the Synthesis of 1-Bromoadamantane

This protocol describes the direct bromination of adamantane using liquid bromine.

Materials:

  • Adamantane

  • Liquid Bromine

  • Methanol (for recrystallization)

  • Saturated aqueous solution of sodium bisulfite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 30 g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash it with water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[4]

Protocol 2: Nucleophilic Substitution on 1-Bromoadamantane (General Procedure)

This protocol provides a general method for nucleophilic substitution reactions on 1-bromoadamantane, which proceeds via an SN1 mechanism.

Materials:

  • 1-Bromoadamantane

  • Nucleophilic salt (e.g., sodium azide, potassium cyanide)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve 1-bromoadamantane in a suitable polar aprotic solvent in a round-bottom flask.

  • Add an excess of the desired nucleophilic salt to the solution.

  • Heat the reaction mixture to a temperature between 50 and 100°C.

  • Monitor the progress of the reaction using TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the excess nucleophile and solvent.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

The following diagram illustrates a systematic approach to troubleshooting low yields in adamantane substitution reactions.

TroubleshootingWorkflow start Low Yield Observed check_reaction 1. Review Reaction Setup & Purity - Reagent/Solvent Purity? - Anhydrous Conditions? - Inert Atmosphere? start->check_reaction check_conditions 2. Analyze Reaction Conditions - Temperature Optimal? - Reaction Time Sufficient? - Catalyst Loading Correct? check_reaction->check_conditions If setup is correct optimize_purity Use Purified Reagents & Dry Solvents check_reaction->optimize_purity If purity is an issue check_workup 3. Evaluate Workup & Purification - Product Lost During Extraction? - Decomposition on Silica? - Inefficient Recrystallization? check_conditions->check_workup If conditions are optimal optimize_conditions Screen Temperature, Time, & Catalyst Concentration check_conditions->optimize_conditions If conditions are suboptimal optimize_workup Modify Extraction/Purification Protocol check_workup->optimize_workup If losses are high end Improved Yield check_workup->end If workup is optimized optimize_purity->check_reaction optimize_conditions->check_conditions optimize_workup->check_workup

Caption: Troubleshooting workflow for low reaction yields.

General Mechanism for Electrophilic Substitution on Adamantane

This diagram illustrates a simplified mechanism for the electrophilic substitution at a bridgehead carbon of adamantane.

ElectrophilicSubstitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Adamantane Adamantane (Ad-H) Carbocation Adamantyl Carbocation Intermediate Adamantane->Carbocation Attack by C-H bond Electrophile Electrophile (E+) Electrophile->Carbocation Product Substituted Adamantane (Ad-E) Carbocation->Product Deprotonation Proton Proton (H+) Carbocation->Proton

Caption: Mechanism of electrophilic adamantane substitution.

References

Technical Support Center: Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Adamantane-1-carbaldehyde in experimental settings.

Physical and Chemical Properties

This compound is a white to orange solid organic compound with a rigid, cage-like adamantane structure.[1][2] Its unique properties make it a valuable building block in medicinal chemistry and materials science.[1]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O[3]
Molecular Weight 164.24 g/mol [3]
Melting Point 147-148 °C[4]
Boiling Point 239 °C[3]
Density 1.166 g/cm³[3]
Flash Point 82 °C[3]
Appearance White to orange solid[2]
Solubility Soluble in nonpolar organic solvents. Specific quantitative data in common laboratory solvents is not readily available. Qualitative assessment suggests good solubility in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), moderate solubility in Ethyl Acetate and Acetone, and lower solubility in Hexane, Methanol, and Ethanol.[5]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere, such as argon, to prevent potential degradation.[1][2]

Q2: What are the main safety precautions I should take when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on the air and moisture sensitivity of this compound is limited, aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air.[6] Therefore, it is good practice to handle the compound under an inert atmosphere, especially for reactions that are sensitive to impurities.

Q4: What are some common reactions where this compound is used?

A4: this compound is a versatile intermediate used in various organic reactions, including:

  • Wittig reaction: to form adamantane-containing alkenes.

  • Reductive amination: to synthesize adamantyl-amines.[7]

  • Oxidation: to produce adamantane-1-carboxylic acid.

  • Reduction: to form adamantane-1-methanol.

Q5: How can I purify this compound?

A5: Common purification methods for solid organic compounds like this compound include recrystallization and column chromatography.[8] For recrystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures should be used. A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane, may be effective. For column chromatography, a silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point.[9]

Troubleshooting Guides

Guide 1: Wittig Reaction with this compound

The sterically hindered nature of the adamantane group can sometimes lead to challenges in reactions like the Wittig olefination.[6]

Troubleshooting_Wittig start Low or No Product in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_aldehyde Assess Aldehyde Reactivity start->check_aldehyde check_conditions Review Reaction Conditions start->check_conditions ylide_issue Incomplete Ylide Formation? check_ylide->ylide_issue aldehyde_issue Low Aldehyde Electrophilicity? check_aldehyde->aldehyde_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue ylide_issue->check_aldehyde No ylide_solution Use stronger base (n-BuLi, NaH). Ensure anhydrous conditions. ylide_issue->ylide_solution Yes aldehyde_issue->check_conditions No aldehyde_solution Add Lewis acid (e.g., LiBr, MgBr₂) to activate carbonyl. aldehyde_issue->aldehyde_solution Yes conditions_issue->start No, re-evaluate starting materials conditions_solution Increase reaction temperature. Increase reaction time. conditions_issue->conditions_solution Yes end Successful Reaction ylide_solution->end aldehyde_solution->end conditions_solution->end

Troubleshooting workflow for a Wittig reaction.
Problem Possible Cause Suggested Solution
Low or no conversion of starting material Steric hindrance: The bulky adamantane group hinders the approach of the ylide.Increase the reaction temperature and/or prolong the reaction time. Use a less sterically hindered phosphonium ylide if the experimental design allows.
Poor ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.Use a stronger base such as n-butyllithium or sodium hydride. Ensure all reagents and solvents are anhydrous.
Low reactivity of the aldehyde: The electrophilicity of the carbonyl carbon may be insufficient.Add a Lewis acid, such as lithium bromide or magnesium bromide, to coordinate to the carbonyl oxygen and increase its electrophilicity.[10]
Formation of unexpected byproducts Side reactions of the ylide: The ylide may be unstable under the reaction conditions.Generate the ylide at a low temperature and add the aldehyde slowly. Consider using a stabilized ylide if compatible with the desired product.

Guide 2: Reductive Amination with this compound

Reductive amination is a key method for synthesizing amines from aldehydes.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Verify Imine Formation start->check_imine check_reductant Evaluate Reducing Agent start->check_reductant check_side_reactions Investigate Side Reactions start->check_side_reactions imine_issue Incomplete Imine Formation? check_imine->imine_issue reductant_issue Ineffective Reduction? check_reductant->reductant_issue side_reaction_issue Side Products Observed? check_side_reactions->side_reaction_issue imine_issue->check_reductant No imine_solution Add dehydrating agent (e.g., molecular sieves). Adjust pH to 4-5. imine_issue->imine_solution Yes reductant_issue->check_side_reactions No reductant_solution Use a milder reducing agent (e.g., NaBH(OAc)₃). Ensure fresh, active reducing agent. reductant_issue->reductant_solution Yes side_reaction_issue->start No, re-evaluate amine substrate side_reaction_solution Use a less reactive reducing agent. Control reaction temperature. side_reaction_issue->side_reaction_solution Yes end Successful Amination imine_solution->end reductant_solution->end side_reaction_solution->end

Troubleshooting workflow for reductive amination.
Problem Possible Cause Suggested Solution
Low yield of the desired amine Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation. Adjust the reaction pH to be mildly acidic (pH 4-5) to catalyze imine formation.[1]
Reduction of the aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde to the corresponding alcohol.Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Formation of a dialkylated amine byproduct The product amine is more nucleophilic than the starting amine: The newly formed secondary amine can react with another molecule of the aldehyde.Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of (1-Adamantyl)methylene-triphenylphosphorane (A Wittig Reagent)

This protocol outlines a general procedure for a Wittig reaction using this compound.

Wittig_Workflow A 1. Prepare Phosphonium Salt Solution (Methyltriphenylphosphonium bromide in anhydrous THF) B 2. Add Strong Base (n-BuLi or KOtBu) at 0°C to form ylide A->B C 3. Stir for 1 hour at 0°C B->C D 4. Add this compound (dissolved in anhydrous THF) dropwise at 0°C C->D E 5. Warm to Room Temperature and stir overnight D->E F 6. Quench Reaction (with saturated aq. NH₄Cl) E->F G 7. Aqueous Workup (Extract with ethyl acetate, wash with brine) F->G H 8. Dry and Concentrate (Dry over Na₂SO₄, evaporate solvent) G->H I 9. Purify Product (Column chromatography on silica gel) H->I

Experimental workflow for a Wittig reaction.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) to the suspension. The solution should turn a characteristic ylide color (often orange or yellow).

  • Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkene product.

References

Technical Support Center: Recrystallization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of my adamantane derivative?

A1: The ideal solvent is one in which your adamantane derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the generally nonpolar nature of the adamantane cage, nonpolar organic solvents are often a good starting point.[1] However, the polarity of the derivative's functional groups will significantly influence solvent choice. For instance, adamantane itself is readily soluble in nonpolar solvents like benzene and hexane, while dihydroxylated derivatives like adamantane-1,4-diol are more soluble in polar solvents such as methanol, ethanol, DMF, and DMSO.[1][2] It is always recommended to perform a small-scale solvent screen with a variety of solvents to determine the optimal choice for your specific compound.

Q2: What are the most common issues encountered during the recrystallization of adamantane derivatives?

A2: Common problems include the failure of crystals to form, the product "oiling out" instead of crystallizing, and low recovery of the purified product. These issues often stem from using an inappropriate solvent, using too much solvent, or cooling the solution too quickly.

Q3: My adamantane derivative is not UV-active. How can I visualize it on a TLC plate during purification?

A3: Many adamantane derivatives do not absorb UV light, making them invisible on a TLC plate under a UV lamp. In such cases, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a common and effective choice, as it reacts with many organic compounds. An iodine chamber is another simple and often effective method for visualization.[3]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a binary solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid.

Troubleshooting Guides

Problem: No Crystals Form Upon Cooling

Potential Causes:

  • Too much solvent was used: The solution is not supersaturated.

  • Cooling is too rapid: Crystal nucleation is inhibited.

  • The compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If available, add a tiny crystal of the pure compound to the solution to act as a nucleation site.

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool slowly again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

  • Re-evaluate the Solvent: If the above methods fail, the solvent may not be appropriate. The solvent should be evaporated, and a new solvent system should be tried.

Problem: The Product "Oils Out"

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

Potential Causes:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is cooled too quickly.

  • The concentration of the solute is too high.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution and then allow it to cool more slowly.

  • Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling.

  • Change the Solvent System: The current solvent may not be suitable. Experiment with a different solvent or a binary solvent system.

Problem: Low Recovery of Purified Product

Potential Causes:

  • Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.

  • Premature crystallization: The product crystallized during hot filtration (if performed).

  • Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with warm solvent: Using a solvent that is not ice-cold to wash the crystals can redissolve some of the product.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Recover a Second Crop: The mother liquor can be concentrated by heating to evaporate some of the solvent and then cooled again to obtain a second crop of crystals.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Using an ice bath can help to maximize the yield.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent.

Quantitative Data

Solubility of 1-Adamantanamine Hydrochloride

The following table summarizes the mole fraction solubility (x₁) of 1-adamantanamine hydrochloride in various pure solvents at different temperatures.[4] This data can be invaluable for selecting an appropriate recrystallization solvent and optimizing the process.

Temperature (K)WaterAcetic AcidEthanolDMFNMPDMAC
283.150.03840.00750.00580.01120.01350.0163
288.150.04120.00830.00650.01240.01490.0179
293.150.04410.00920.00730.01370.01640.0196
298.150.04730.01020.00810.01510.01810.0215
303.150.05060.01130.00900.01660.01990.0235
308.150.05420.01250.01000.01830.02180.0257
313.150.05800.01380.01110.02010.02390.0281
318.150.06210.01520.01230.02210.02620.0307
323.150.06650.01670.01360.02420.02870.0335
328.150.07110.01840.01500.02650.03140.0365
333.150.07600.02020.01650.02900.03430.0398

Experimental Protocols

Protocol 1: Recrystallization of 1-Bromoadamantane from Methanol[5][6]

Materials:

  • Crude 1-bromoadamantane

  • Methanol

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-bromoadamantane in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid dissolves. Continue adding methanol dropwise until a clear solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Recrystallization of 1-Adamantanecarboxylic Acid from a Methanol/Water Mixture[7]

Materials:

  • Crude 1-adamantanecarboxylic acid

  • Methanol

  • Water

  • Erlenmeyer flask

  • Heating source

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 1-adamantanecarboxylic acid in a minimal amount of hot methanol.

  • Addition of Anti-solvent: To the hot solution, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow A Start: Crude Adamantane Derivative B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Cool Slowly to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H I End: Pure Adamantane Derivative H->I

Caption: General workflow for the recrystallization of adamantane derivatives.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast CheckMotherLiquor Check mother liquor for product LowYield->CheckMotherLiquor Evaporate Evaporate some solvent and re-cool TooMuchSolvent->Evaporate Yes Induce Induce crystallization (scratch/seed) TooMuchSolvent->Induce No Evaporate->Induce SlowCooling Reheat, add more solvent, cool slowly CoolingTooFast->SlowCooling Yes ChangeSolvent Change solvent system CoolingTooFast->ChangeSolvent No SecondCrop Concentrate mother liquor for a second crop CheckMotherLiquor->SecondCrop Product present OptimizeWashing Optimize washing (use ice-cold solvent) CheckMotherLiquor->OptimizeWashing No product

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Column Chromatography for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying adamantane compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My adamantane compound is not visible on the TLC plate under UV light. How can I visualize it?

Many adamantane derivatives lack a chromophore and are therefore not UV-active. To visualize these compounds on a Thin Layer Chromatography (TLC) plate, staining is necessary. The most common and effective methods are:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with most organic compounds, appearing as yellow or brown spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown spots.

Q2: My adamantane derivative has poor solubility in common non-polar solvents like hexane. What can I do?

While adamantane itself is highly soluble in non-polar solvents, the addition of polar functional groups can significantly alter its solubility. If you are experiencing solubility issues, consider the following:

  • Use a slightly more polar solvent for sample loading: A small amount of a more polar solvent, such as dichloromethane or ethyl acetate, can be used to dissolve the sample before loading it onto the column. However, use the minimum amount necessary to avoid band broadening.

  • Dry loading: The sample can be adsorbed onto a small amount of silica gel or celite. The solvent is then evaporated, and the dry, free-flowing powder is loaded onto the top of the column. This is a highly effective method for compounds with poor solubility in the eluent.

Q3: What are the best general starting conditions for purifying a new adamantane derivative by column chromatography?

A good starting point for the purification of adamantane derivatives is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent system and gradually increase the polarity. Common starting solvent systems include:

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Hexane mixtures

The optimal solvent ratio should be determined by TLC analysis, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

Q4: I am observing tailing of my adamantane compound's peak during column chromatography. What could be the cause?

Peak tailing can be caused by several factors:

  • Strong interactions with the stationary phase: The slightly acidic nature of silica gel can sometimes lead to strong interactions with polar functional groups on the adamantane core.

  • Column overloading: Loading too much sample can lead to tailing.

  • Inappropriate solvent system: The polarity of the mobile phase may not be optimal.

To address tailing, you can try adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), reducing the sample load, or re-optimizing the solvent system based on TLC analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of adamantane compounds.

ProblemPotential CauseSuggested Solution(s)
No compound eluting from the column The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound has irreversibly adsorbed to the stationary phase.This can happen with highly polar adamantane derivatives on silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel with a modifier.
The compound is not being detected in the fractions.If the compound is not UV-active, use TLC with a staining agent to analyze the fractions. Concentrate a small portion of the collected fractions before TLC analysis to increase the chances of detection.
Poor separation of compounds The solvent system is not optimized.Perform a thorough TLC analysis with a range of solvent systems to find the optimal mobile phase for separation.
The column was packed improperly.Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
The column is overloaded with the sample.Reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel to sample weight ratio of at least 30:1.
Low recovery of the purified compound The compound is still on the column.After eluting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to recover any remaining compound.
The compound co-eluted with impurities.Re-run the column with a shallower solvent gradient or a different solvent system to improve separation.
The compound is volatile and was lost during solvent evaporation.Use a rotary evaporator at a lower temperature and pressure. Avoid leaving the purified compound under high vacuum for extended periods.

Quantitative Data Summary

The following tables summarize quantitative data from various column chromatography purification protocols for adamantane compounds.

Table 1: Flash Column Chromatography of Adamantane Derivatives

Adamantane DerivativeStationary PhaseEluent SystemYield/Recovery
1-AdamantanolSilica GelEthyl Acetate81-84%[1]
Adamantyl-containing diureaSilica GelNot specified96%[2]
1-(3-Isoselenocyanatopropyl)adamantaneSilica GelEthyl Acetate/Hexane (1:19)24%[3]

Table 2: Preparative High-Performance Liquid Chromatography (HPLC) of Adamantane Derivatives

Adamantane DerivativeStationary PhaseMobile PhaseRecovery
2-(1-Adamantyl)quinoline-4-carboxylic acidC18Water/Acetonitrile with 0.1% Formic Acid (gradient)> 90%[4]
General small moleculesC18Varies> 80%[5]

Experimental Protocols

Protocol 1: Purification of 1-Adamantanol by Flash Column Chromatography [1]

This protocol describes the purification of 1-adamantanol from a crude reaction mixture.

1. Materials:

  • Crude 1-adamantanol
  • Silica gel (70-230 mesh)
  • Ethyl acetate
  • Hexane
  • Chromatography column
  • Collection tubes

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
  • Sample Loading: Dissolve the crude 1-adamantanol in a minimal amount of dichloromethane. Carefully load the sample onto the top of the column.
  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
  • Fraction Collection: Collect fractions in test tubes.
  • Analysis: Analyze the collected fractions by TLC using a suitable stain (e.g., potassium permanganate) to identify the fractions containing the purified 1-adamantanol.
  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-adamantanol.

3. Expected Yield:

  • 81-84%

Protocol 2: Purification of an Adamantane Derivative by Filtration through a Silica Plug [6]

This is a rapid purification method for removing baseline impurities.

1. Materials:

  • Crude adamantane derivative
  • Silica gel
  • Eluent (e.g., 1:4 dichloromethane:hexane)
  • Sintered glass funnel or a short column
  • Collection flask

2. Procedure:

  • Prepare the Silica Plug: Place a cotton plug at the bottom of a sintered glass funnel or a short column. Add a layer of sand, followed by a layer of silica gel (typically 2-5 cm). Top with another layer of sand.
  • Equilibrate the Plug: Pass the eluent through the silica plug until it is fully wetted.
  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica plug.
  • Elute: Pass the eluent through the plug and collect the filtrate in a flask.
  • Isolate: Evaporate the solvent from the filtrate to obtain the purified product.

3. Expected Outcome:

  • This method is primarily for removing highly polar or baseline impurities and is not intended for separating compounds with similar Rf values. The yield will be dependent on the purity of the crude material.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of adamantane compounds.

Troubleshooting_Adamantane_Chromatography Troubleshooting Workflow for Adamantane Column Chromatography start Start Purification problem Problem Encountered? start->problem no_elution No Compound Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes low_yield Low Yield problem->low_yield Yes success Purification Successful problem->success No check_polarity Increase Mobile Phase Polarity no_elution->check_polarity check_detection Check Detection Method (TLC with Staining) no_elution->check_detection optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent repack_column Check/Repack Column poor_separation->repack_column reduce_load Reduce Sample Load poor_separation->reduce_load low_yield->optimize_solvent Co-elution Suspected flush_column Flush Column with Stronger Solvent low_yield->flush_column check_volatility Check for Compound Volatility low_yield->check_volatility check_polarity->problem Issue Persists check_polarity->success Resolved check_detection->problem Issue Persists check_detection->success Resolved optimize_solvent->problem Issue Persists optimize_solvent->success Resolved repack_column->problem Issue Persists repack_column->success Resolved reduce_load->problem Issue Persists reduce_load->success Resolved flush_column->problem Issue Persists flush_column->success Resolved check_volatility->problem Issue Persists check_volatility->success Resolved

Caption: Troubleshooting workflow for adamantane column chromatography.

References

Technical Support Center: Functionalization of the Adamantane Cage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the adamantane cage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the adamantane cage so challenging?

A1: The functionalization of the adamantane cage presents several inherent challenges due to its unique structure and chemical properties:

  • High C-H Bond Strength: The rigid, strain-free cage structure of adamantane results in unusually high C-H bond dissociation energies (BDEs).[1][2][3] This high stability makes the C-H bonds resistant to cleavage, requiring harsh reaction conditions or highly reactive reagents.[1]

  • Lack of Activating Groups: As a saturated hydrocarbon, adamantane lacks inherent functional groups that can direct or activate specific sites for reaction.

  • Regioselectivity Issues: Adamantane has two types of C-H bonds: tertiary (bridgehead) and secondary (bridge).[3][4] Achieving selective functionalization at one type of position over the other is a significant hurdle and often results in mixtures of isomers, complicating purification.[2][3]

  • Solubility: Adamantane and many of its derivatives are nonpolar and have a rigid, crystalline structure, leading to poor solubility in many common solvents, especially polar ones like water.[5][6] This can limit the choice of reaction conditions.

Q2: What is the main difficulty in achieving regioselectivity in adamantane functionalization?

A2: The primary difficulty lies in differentiating between the tertiary (bridgehead) and secondary (bridge) C-H bonds.[2][3] While the tertiary C-H bonds are generally more reactive towards radical and cationic intermediates, the difference in reactivity is often not large enough to achieve high selectivity, especially with highly reactive reagents that exhibit low selectivity.[1] This leads to the formation of a mixture of 1-substituted (bridgehead) and 2-substituted (bridge) adamantane derivatives, which can be difficult to separate. Recent advances in catalyst-controlled reactions, such as those using photoredox and hydrogen atom transfer (HAT) catalysis, have shown promise in improving regioselectivity.[1][7]

Q3: My adamantane starting material is not dissolving in the reaction solvent. What can I do?

A3: Solubility issues are a common problem with adamantane and its derivatives.[5] Here are several strategies to address this:

  • Solvent Screening: Test a range of nonpolar and polar aprotic solvents to find a suitable medium that can dissolve your specific adamantane derivative.[8] Good solubility is often observed in organic solvents like benzene, hexane, and chloroform.[5]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • Temperature: Increasing the reaction temperature can enhance the solubility of adamantane derivatives in organic solvents.[5] However, be mindful of potential side reactions or decomposition of reagents at higher temperatures.[8]

  • Modification of Starting Material: In some cases, it may be possible to temporarily introduce a solubilizing group to the adamantane core to improve its solubility in the desired reaction medium. This, however, adds synthetic steps.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Adamantane Functionalization

Possible Causes and Solutions:

Possible Cause Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[8] Consider that some catalysts may require activation prior to use.
Catalyst Deactivation If the reaction is sensitive to air or moisture, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[8] Impurities in the starting materials or solvent can also poison the catalyst. Purify starting materials if necessary.
Suboptimal Reaction Conditions Optimize the reaction temperature, as both too low and too high temperatures can be detrimental.[9] Screen different solvents to ensure all reactants are sufficiently soluble.[8] Perform a catalyst loading study to find the optimal concentration.
Incorrect Stoichiometry Carefully check the stoichiometry of all reagents, especially the limiting reagent. Ensure accurate measurements of all components.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature.[8] For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity.
Workup and Purification Losses Minimize the number of transfers between glassware. Optimize the extraction and chromatography conditions to reduce product loss.
Problem 2: Poor Regioselectivity (Mixture of Bridgehead and Bridge Isomers)

Possible Causes and Solutions:

Possible Cause Solution
Highly Reactive, Non-Selective Reagents The use of highly reactive species like oxygen-centered radicals can lead to poor selectivity.[3] Consider using more selective catalytic systems.
Reaction Mechanism The inherent reaction mechanism may not favor high regioselectivity. For instance, some radical halogenations show low regioselectivity.
Steric Hindrance Bulky substituents on the adamantane core or bulky reagents can influence the site of attack. This can sometimes be leveraged to favor the less hindered position.
Electronic Effects The presence of electron-withdrawing or electron-donating groups on the adamantane scaffold can influence the reactivity of the C-H bonds and thus the regioselectivity.
Biocatalytic Approaches Consider using enzymatic methods, such as those involving cytochrome P450 enzymes, which are known for their high regioselectivity in hydroxylating adamantane.[2][10]
Advanced Catalytic Methods Explore modern catalytic methods like photoredox catalysis with hydrogen atom transfer (HAT), which have been shown to provide excellent regioselectivity for the tertiary C-H bonds of adamantanes.[1][7]

Quantitative Data Summary

Table 1: C-H Bond Dissociation Energies (BDEs) of Adamantane
Position Bond Type Bond Dissociation Energy (kcal/mol)
BridgeheadTertiary (3°)99
BridgeSecondary (2°)96
Data sourced from multiple references.[1][2][3]
Table 2: Regioselectivity in Adamantane Functionalization
Reaction Type Catalyst/Reagent Product Ratio (Bridgehead:Bridge) Reference
HydroxylationDiprotonated Ferrate9.3 : 1 (calculated)[11][12]
HydroxylationCytochrome P450 / Haem catalystsUp to 48 : 1[2][10]
C-H AlkylationPhotoredox (Ir catalyst) + Quinuclidine HAT catalyst>20 : 1[7][13]
BrominationBromineVariable, often low selectivity[3]

Key Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is a generalized procedure based on modern photocatalytic methods for the selective functionalization of adamantane's tertiary C-H bonds.

Materials:

  • Adamantane (or derivative)

  • Alkene

  • Photoredox catalyst (e.g., an Iridium-based catalyst)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative)

  • Solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Light source (e.g., blue LEDs)

Procedure:

  • To a Schlenk flask, add the adamantane substrate, the alkene, the photoredox catalyst, and the HAT catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction mixture with a light source (e.g., blue LEDs) for the specified time (typically 8-48 hours), ensuring the reaction temperature is maintained.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired functionalized adamantane.

Protocol 2: Lewis Acid-Catalyzed Isomerization for Adamantane Synthesis

This is a classic method for synthesizing the adamantane cage from a precursor.

Materials:

  • Tetrahydrodicyclopentadiene

  • Lewis acid catalyst (e.g., Aluminum chloride or Aluminum bromide)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask with a reflux condenser

Procedure:

  • Set up a reaction flask under an inert atmosphere.

  • Add the Lewis acid catalyst to the flask. It is crucial to handle the Lewis acid in a dry environment as it is moisture-sensitive.[9]

  • Add the tetrahydrodicyclopentadiene to the flask.

  • Heat the reaction mixture to the optimal temperature as determined by established protocols. The initial rearrangement is often exothermic.[9]

  • Maintain the reaction at the optimal temperature for the required duration, monitoring the progress by GC-MS.

  • After the reaction is complete, cool the mixture and carefully quench the reaction.

  • Isolate the crude adamantane, which can be purified by sublimation or distillation with water vapor.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Adamantane, Alkene, and Catalysts B Add Degassed Solvent A->B Under Inert Atmosphere C Irradiate with Light Source B->C D Monitor Progress (TLC/GC) C->D E Concentrate Reaction Mixture D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: Workflow for Photocatalytic C-H Functionalization of Adamantane.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purification Workup/Purification start Low Product Yield catalyst_check Check Catalyst Activity & Handling start->catalyst_check conditions_check Review Temp., Solvent, & Time start->conditions_check purification_check Assess Purification Losses start->purification_check catalyst_solution Use Fresh Catalyst / Ensure Inert Atmosphere catalyst_check->catalyst_solution conditions_solution Optimize Conditions / Screen Solvents conditions_check->conditions_solution purification_solution Optimize Extraction & Chromatography purification_check->purification_solution

Caption: Troubleshooting Logic for Low Yield in Adamantane Functionalization.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of adamantane derivatives, a thorough understanding of their spectroscopic properties is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for adamantane-1-carbaldehyde against common aliphatic aldehydes, pivaldehyde and cyclohexanecarbaldehyde. The unique cage structure of the adamantane moiety imparts distinct spectroscopic features that are crucial for its unambiguous identification.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound and two comparative aldehydes. The data highlights the influence of the bulky, rigid adamantane framework on the chemical environment of the aldehyde proton and adjacent carbon atoms.

CompoundNucleusAtom TypeChemical Shift (ppm)
This compound ¹HAldehyde (-CHO)~9.31
Adamantane (CH, CH₂)1.7-2.1 (multiplets)
¹³CCarbonyl (C=O)>200
Adamantane (C, CH, CH₂)Four distinct signals
Pivaldehyde ¹HAldehyde (-CHO)9.48
tert-butyl (-C(CH₃)₃)1.08
¹³CCarbonyl (C=O)205.2
Quaternary C42.9
Methyl (CH₃)23.8
Cyclohexanecarbaldehyde ¹HAldehyde (-CHO)9.64
Cyclohexane (CH, CH₂)1.2-2.4 (multiplets)
¹³CCarbonyl (C=O)205.1
CH-CHO52.1
Cyclohexane (CH₂)25.0, 25.8, 26.5

Structural and Spectroscopic Correlation of this compound

The structure of this compound and the through-bond connectivity that influences its NMR spectrum are illustrated below. The rigid adamantane cage restricts conformational flexibility, leading to well-defined chemical shifts for the cage protons and carbons.

Caption: Structure of this compound with key NMR correlations.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural elucidation of organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. ¹³C NMR Data Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: ~240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 or more (due to the low natural abundance of ¹³C)

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

This guide provides a foundational comparison and a standardized methodology for the NMR characterization of this compound. For more in-depth structural analysis, advanced NMR techniques such as COSY, HSQC, and HMBC experiments can be employed to establish proton-proton and proton-carbon correlations.

FT-IR Analysis of Adamantane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample at different wavelengths, a unique spectral fingerprint is generated. This guide provides a comparative analysis of the FT-IR spectrum of Adamantane-1-carbaldehyde, focusing on the characteristic absorption peaks of its key functional groups: the rigid adamantane cage and the aldehyde group. This analysis is crucial for researchers in drug development and materials science for structural confirmation and purity assessment.

Comparative Analysis of FT-IR Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its two main components: the saturated, tricyclic alkane (adamantane) structure and the aldehyde functional group (-CHO). To understand these features, we compare its spectrum with molecules that contain these individual components: adamantane, a simple saturated aldehyde (butyraldehyde), and a conjugated aldehyde (benzaldehyde).

The data below summarizes the key diagnostic absorption peaks. The adamantane cage contributes to the strong C-H stretching vibrations, while the aldehyde group is identified by its distinct C=O and C-H stretching frequencies.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Adamantane (Reference, cm⁻¹)Butyraldehyde (Saturated Aldehyde, cm⁻¹)Benzaldehyde (Conjugated Aldehyde, cm⁻¹)
Aldehyde C=O Stretch~1725 N/A~1725 - 1740[1]~1705 - 1710[1][2]
Aldehyde C-H Stretch~2720 & ~2820 N/A~2725 & ~2830[1]~2720 & ~2820[2]
Adamantane Cage C-H Stretch2850 - 2930 2850 - 29302845 - 2975[3]N/A (Aromatic C-H > 3000 cm⁻¹)[4]
Adamantane Cage C-H Bending / Scissoring~1450 ~1450~1465N/A

Key Observations:

  • Carbonyl (C=O) Stretch: this compound, being a saturated aliphatic aldehyde, is expected to show a strong, sharp absorption peak around 1725 cm⁻¹. This is consistent with other saturated aldehydes like butyraldehyde and is at a higher wavenumber than the C=O stretch in benzaldehyde, where conjugation with the aromatic ring lowers the frequency to around 1705 cm⁻¹.[1][5]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two medium-intensity peaks corresponding to the stretching of the C-H bond of the aldehyde group.[1] These typically appear around 2720 cm⁻¹ and 2820 cm⁻¹, often as shoulders on the stronger alkyl C-H stretching bands.[1] The peak near 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[1]

  • Adamantane C-H Stretch: The adamantane cage gives rise to strong, sharp absorption bands in the 2850-2930 cm⁻¹ region, which is characteristic of sp³-hybridized C-H bonds in unstrained ring systems.[6] These peaks are a dominant feature in the spectrum and confirm the presence of the bulky saturated hydrocarbon framework.

Experimental Protocol: FT-IR Analysis via ATR

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.[7]

Instrumentation:

  • FT-IR Spectrometer

  • ATR Accessory with a suitable crystal (e.g., Diamond or Zinc Selenide)[8][9]

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This measurement accounts for the absorbance from ambient air (CO₂, H₂O) and the instrument itself, ensuring these signals are subtracted from the final sample spectrum.

  • Sample Application: A small amount (a few milligrams) of solid this compound powder is placed directly onto the center of the ATR crystal.[8]

  • Applying Pressure: The ATR's pressure clamp is lowered onto the sample to ensure firm, uniform contact between the solid powder and the crystal surface.[7][10] This is critical for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[9][10]

  • Data Acquisition: The sample is scanned over the desired spectral range (typically 4000 to 400 cm⁻¹). Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically performs a Fourier transform on the resulting interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Baseline correction may be applied if necessary.

  • Cleaning: After the measurement, the pressure clamp is released, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualization of Experimental Workflow

The logical flow of the FT-IR analysis using the ATR method is depicted below.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Place_Sample 3. Place Sample on Crystal Run_Background->Place_Sample Apply_Pressure 4. Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process Data (FT, Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Peaks 7. Analyze Peaks & Identify Functional Groups Process_Data->Analyze_Peaks

Caption: Workflow for FT-IR analysis of a solid sample using an ATR accessory.

The FT-IR spectrum of this compound provides clear, distinguishable peaks that allow for the unambiguous identification of its constituent functional groups. The combination of strong C-H stretching bands between 2850-2930 cm⁻¹ (confirming the adamantane cage) and the characteristic aldehyde absorptions—a strong C=O stretch near 1725 cm⁻¹ and a pair of C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹—serves as a reliable fingerprint for the molecule. This comparative guide demonstrates the utility of FT-IR spectroscopy in structural elucidation for complex organic molecules.

References

Mass Spectrometry of Adamantane-1-carbaldehyde and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Adamantane and its derivatives are a class of compounds with a distinctive rigid, cage-like hydrocarbon structure. This unique three-dimensional arrangement imparts desirable properties such as high lipophilicity, thermal stability, and significant biological activity, leading to their use in applications ranging from antiviral drugs to materials science.[1] The precise characterization of these derivatives is crucial for understanding their structure-activity relationships and ensuring purity. Mass spectrometry (MS) is a highly sensitive analytical technique essential for determining the molecular weight and elucidating the structural features of adamantane derivatives through the analysis of their fragmentation patterns.[1][2]

This guide provides a comparative overview of the mass spectrometric behavior of adamantane-1-carbaldehyde and its derivatives, focusing on the influence of the functional group on fragmentation pathways under electron ionization (EI).

Mass Spectrometric Fragmentation Analysis

Electron ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation. This fragmentation is invaluable for structural elucidation. For 1-substituted adamantanes (1-AdmX), fragmentation typically follows one or more of three primary pathways: (a) loss of the substituent X as a radical, (b) loss of HX as a neutral molecule, and (c) fragmentation of the adamantane cage itself, often involving the loss of a C4H9 radical.

This compound

Predicted Fragmentation Pathways:

  • Loss of Hydrogen Radical (α-cleavage): Aldehydes commonly undergo cleavage of the bond next to the carbonyl group.[5] Loss of the aldehydic hydrogen radical (H•) would result in a stable acylium ion at m/z 163 ([M-1]⁺). This is often a prominent peak in aldehyde spectra.[6]

  • Loss of the Formyl Group (Substituent Loss): A primary pathway for 1-substituted adamantanes is the loss of the substituent. Cleavage of the C-CHO bond would lead to the formation of the highly stable 1-adamantyl cation at m/z 135 . This is expected to be a major peak, potentially the base peak.

  • Loss of Carbon Monoxide: Following the initial loss of a hydrogen radical, the resulting [M-1]⁺ ion can lose a neutral carbon monoxide (CO) molecule, which would produce a fragment at m/z 135 .

  • Adamantane Cage Fragmentation: The adamantane core itself can fragment, leading to a series of smaller ions, typically seen at m/z 93, 79, and 67 .[7]

Comparative Derivatives: 1-Adamantanol and Adamantane-1-carboxylic acid

To understand the influence of the functional group, we compare the predicted fragmentation of this compound with the experimental mass spectra of two common derivatives: 1-adamantanol and adamantane-1-carboxylic acid.

  • 1-Adamantanol (C10H16O, MW: 152.23 g/mol ): The mass spectrum of 1-adamantanol is dominated by the loss of the hydroxyl group.[8][9] The molecular ion at m/z 152 is often weak. The base peak is typically the 1-adamantyl cation at m/z 135 , formed by the loss of a hydroxyl radical (•OH).[10] Subsequent fragmentation of the adamantane cage produces ions at m/z 93 and 79.[10]

  • Adamantane-1-carboxylic acid (C11H16O2, MW: 180.24 g/mol ): For adamantane-1-carboxylic acid, the molecular ion peak at m/z 180 is observed.[11][12] Key fragmentation pathways include the loss of the hydroxyl group (•OH) to form an ion at m/z 163 and the loss of the entire carboxyl group (•COOH) to yield the 1-adamantyl cation at m/z 135 .[5] The peak at m/z 135 is very significant.

Data Summary and Comparison

The following table summarizes the key mass spectral data for this compound (predicted) and its derivatives (experimental). This comparison highlights how the substituent dictates the primary fragmentation pathways.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺•) m/zBase Peak m/zKey Fragment Ions (m/z)
This compound C₁₁H₁₆O164.24164135 (Predicted)163 ([M-H]⁺), 135 ([M-CHO]⁺), 93, 79
1-Adamantanol C₁₀H₁₆O152.23152135135 ([M-OH]⁺), 93, 79
Adamantane-1-carboxylic acid C₁₁H₁₆O₂180.24180135163 ([M-OH]⁺), 135 ([M-COOH]⁺), 93, 79

The data clearly indicates a common, dominant fragmentation pathway for all three 1-substituted adamantanes: the loss of the functional group to form the stable 1-adamantyl cation at m/z 135 . The stability of this tertiary carbocation is a primary driving force in the fragmentation of these molecules.[7]

However, the functional group also introduces unique fragmentation patterns. The aldehyde is expected to show a strong [M-1]⁺ peak, characteristic of its class. The carboxylic acid displays a prominent loss of a hydroxyl radical, while the alcohol's molecular ion is less stable.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard and effective method for the analysis of these volatile and thermally stable compounds.[2]

General GC-MS Protocol

1. Sample Preparation:

  • Prepare a stock solution of the adamantane derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to deduce structural features and confirm the identity of the compound by comparing it to known spectra or predicted pathways.

  • For quantitative analysis, a stable isotope-labeled internal standard, such as Adamantane-d16, can be used to improve accuracy and precision.

Visualizations

The following diagrams illustrate the experimental workflow and key fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Dilute to Working Concentration A->B C Inject into GC B->C D Separation on Capillary Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Generate Mass Spectrum F->G H Identify Molecular Ion & Fragments G->H

General workflow for the GC-MS analysis of adamantane derivatives.

Adamantane_Carbaldehyde_Fragmentation M This compound [C₁₁H₁₆O]⁺• m/z 164 F1 [M - H]⁺ m/z 163 M->F1 - H• F2 1-Adamantyl Cation [C₁₀H₁₅]⁺ m/z 135 M->F2 - CHO• F1->F2 - CO F3 Cage Fragments [C₇H₇]⁺ etc. m/z 93, 79... F2->F3 - C₃H₆

Predicted fragmentation pathways for this compound.

Comparative_Fragmentation cluster_aldehyde This compound cluster_alcohol 1-Adamantanol M1 [M]⁺• m/z 164 F1a [M-H]⁺ m/z 163 M1->F1a - H• F1b [M-CHO]⁺ m/z 135 M1->F1b - CHO• M2 [M]⁺• m/z 152 F2a [M-OH]⁺ m/z 135 M2->F2a - OH•

Comparison of primary fragmentation for different functional groups.

References

A Comparative Analysis of the Reactivity of Adamantane-1-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug design, the aldehyde functionality serves as a versatile linchpin for a myriad of chemical transformations. The reactivity of an aldehyde is intricately governed by the steric and electronic properties of its substituent. This guide provides a detailed comparison of the reactivity of two distinct aldehydes: adamantane-1-carbaldehyde, a bulky aliphatic aldehyde, and benzaldehyde, a fundamental aromatic aldehyde. Understanding their relative reactivities is crucial for optimizing reaction conditions, predicting outcomes, and designing novel molecular architectures.

Structural and Electronic Overview

This compound features a formyl group attached to a rigid, three-dimensional adamantane cage. The adamantyl group is a bulky, non-polar, sp³-hybridized substituent. In contrast, benzaldehyde consists of a formyl group bonded to a planar, sp²-hybridized phenyl ring. These structural differences give rise to distinct electronic and steric environments at the carbonyl carbon, which in turn dictate their reactivity towards nucleophiles, oxidants, and reducing agents.

Reactivity Comparison: A Tale of Steric Hindrance vs. Electronic Deactivation

The reactivity of the carbonyl carbon in aldehydes is primarily influenced by two opposing factors:

  • Steric Hindrance: Bulky substituents impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.

  • Electronic Effects: Electron-donating groups decrease the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive. Conversely, electron-withdrawing groups enhance electrophilicity and reactivity.

In This compound , the voluminous adamantyl group exerts significant steric hindrance, making the carbonyl carbon less accessible to incoming nucleophiles. This steric shielding is a dominant factor in its reactivity profile.

In benzaldehyde , the phenyl group is sterically less demanding than the adamantyl group. However, it exhibits a resonance effect, where the π-electrons of the benzene ring delocalize into the carbonyl group. This electron-donating resonance effect reduces the electrophilicity of the carbonyl carbon, making it less reactive than typical aliphatic aldehydes.

Therefore, a direct comparison of the reactivity of this compound and benzaldehyde involves assessing the interplay between the pronounced steric hindrance of the adamantyl group and the electronic deactivation by the phenyl group.

Quantitative Data Summary

Reaction TypeThis compoundBenzaldehydeDominant Factor for this compoundDominant Factor for Benzaldehyde
Nucleophilic Addition
(e.g., Grignard Reaction)SlowerFasterSteric HindranceLess Steric Hindrance
(e.g., Wittig Reaction)SlowerFasterSteric HindranceLess Steric Hindrance
(e.g., Aldol Condensation)SlowerFasterSteric HindranceLess Steric Hindrance
Oxidation
(e.g., Tollen's Test)SlowerFasterSteric HindranceLess Steric Hindrance
(to Carboxylic Acid)SlowerFasterSteric HindranceLess Steric Hindrance
Reduction
(to Alcohol)SlowerFasterSteric HindranceLess Steric Hindrance

Note: The table reflects expected relative reaction rates under identical conditions. Actual rates will depend on the specific reagents and reaction conditions.

Experimental Protocols

To provide a concrete method for a direct comparison of reactivity, a detailed protocol for an oximation reaction is provided below. This reaction is suitable for monitoring by techniques such as UV-Vis spectroscopy or NMR spectroscopy to determine reaction kinetics.

Experimental Protocol: Comparative Kinetics of the Oximation of this compound and Benzaldehyde

Objective: To determine and compare the second-order rate constants for the reaction of this compound and benzaldehyde with hydroxylamine.

Materials:

  • This compound

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer or NMR spectrometer

  • Thermostatted cell holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in ethanol.

    • Prepare a 0.1 M stock solution of benzaldehyde in ethanol.

    • Prepare a 0.2 M stock solution of hydroxylamine hydrochloride in a 1:1 ethanol/water mixture.

    • Prepare a 0.2 M stock solution of sodium acetate in a 1:1 ethanol/water mixture.

  • Kinetic Measurement (UV-Vis Spectroscopy):

    • Set the spectrophotometer to a wavelength where the product oxime has a significant absorbance, and the starting aldehyde has minimal absorbance (determined by running initial spectra).

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).

    • In a cuvette, mix 1.0 mL of the 0.1 M aldehyde stock solution with 1.0 mL of ethanol.

    • In a separate container, mix 0.5 mL of the 0.2 M hydroxylamine hydrochloride solution and 0.5 mL of the 0.2 M sodium acetate solution to form the hydroxylamine buffer.

    • To initiate the reaction, rapidly add 1.0 mL of the hydroxylamine buffer to the cuvette containing the aldehyde solution, mix quickly, and immediately start recording the absorbance at the chosen wavelength over time.

    • Record the absorbance until the reaction is complete (i.e., the absorbance value stabilizes).

    • Repeat the experiment for the other aldehyde under identical conditions.

    • Perform each kinetic run in triplicate to ensure reproducibility.

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate law is: rate = k[aldehyde][hydroxylamine].

    • Plot 1/(A_inf - A_t) versus time, where A_inf is the absorbance at the end of the reaction and A_t is the absorbance at time t.

    • The slope of the resulting straight line will be proportional to the second-order rate constant, k.

    • Compare the calculated rate constants for this compound and benzaldehyde to quantitatively assess their relative reactivities.

Visualizing the Factors Influencing Reactivity

The following diagrams illustrate the key structural differences and the logical relationship between structure and reactivity for the two aldehydes.

Caption: Structural formulas of this compound and benzaldehyde.

G Factors Affecting Aldehyde Reactivity cluster_Ad This compound cluster_Bz Benzaldehyde Ad_Structure Bulky Adamantyl Group Ad_Effect High Steric Hindrance Ad_Structure->Ad_Effect leads to Ad_Reactivity Decreased Reactivity Ad_Effect->Ad_Reactivity results in Bz_Structure Phenyl Group Bz_Effect Resonance (Electron Donation) Bz_Structure->Bz_Effect exhibits Bz_Reactivity Decreased Reactivity Bz_Effect->Bz_Reactivity results in

Caption: Flowchart of structural effects on aldehyde reactivity.

Conclusion

The reactivity of this compound is primarily attenuated by the significant steric hindrance imposed by the bulky adamantyl group. In contrast, the reactivity of benzaldehyde is reduced due to the electronic deactivating effect of the phenyl ring through resonance. While both aldehydes are less reactive than simple aliphatic aldehydes, the dominant deactivating factor differs. For synthetic chemists and drug designers, the choice between these or structurally similar aldehydes will depend on the specific steric and electronic requirements of the target transformation. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting.

A Comparative Analysis of Adamantane-1-carbaldehyde Derivatives and Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of Adamantane-1-carbaldehyde derivatives reveals their significant potential in antiviral and anticancer applications. This guide provides a comparative analysis of these derivatives against alternative scaffolds, namely bicyclo[2.2.2]octane and cubane, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

The rigid, three-dimensional structure of the adamantane cage has long been recognized as a privileged scaffold in medicinal chemistry. Its unique lipophilic character and metabolic stability have been leveraged to enhance the therapeutic properties of numerous drugs.[1][2] This guide focuses on derivatives of this compound, exploring their biological activities and comparing them with bioisosteric replacements, bicyclo[2.2.2]octane and cubane, which offer alternative physicochemical properties that may overcome some of the limitations of the adamantane core, such as potential solubility issues.

Antiviral Activity: Targeting Influenza A

Adamantane derivatives have historically been at the forefront of antiviral research, particularly as inhibitors of the influenza A virus M2 proton channel.[3] This channel is crucial for viral replication, and its blockage prevents the virus from uncoating and releasing its genetic material into the host cell.

Comparative Antiviral Data
ScaffoldDerivativeVirus StrainAssay TypeCell LineIC50 (µM)Reference
AdamantaneAmantadineInfluenza A/H3N2Plaque ReductionMDCK~1.0-5.0[3]
AdamantaneRimantadineInfluenza A/H3N2Plaque ReductionMDCK~0.5-2.0[3]
Bicyclo[2.2.2]octaneBicyclo[2.2.2]octane amine derivativesInfluenza ANot SpecifiedNot SpecifiedComparable or slightly higher activity than amantadine[4]

The data suggests that bicyclo[2.2.2]octane derivatives can exhibit comparable or even superior anti-influenza activity to established adamantane-based drugs like amantadine. This highlights the potential of this scaffold as a viable alternative in the development of new antiviral agents.

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This widely used method quantifies the ability of a compound to inhibit the cytopathic effects of a virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Test compounds (Adamantane, Bicyclo[2.2.2]octane, and Cubane derivatives)

  • Agarose

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a diluted influenza virus stock for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and low-melting-point agarose.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques (zones of cell death) in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5][6]

Diagram: Influenza A M2 Proton Channel Inhibition

G cluster_virus Influenza A Virus cluster_host Host Cell Endosome (Acidic) Viral Envelope Viral Envelope M2 Proton Channel M2 Proton Channel Viral RNA Viral RNA M2 Proton Channel->Viral RNA Uncoating H+ H+ H+->M2 Proton Channel Influx Adamantane Derivative Adamantane Derivative Adamantane Derivative->M2 Proton Channel Blocks G Thiosemicarbazone Thiosemicarbazone Metal Ion Chelation Metal Ion Chelation Thiosemicarbazone->Metal Ion Chelation ROS Production ROS Production Thiosemicarbazone->ROS Production Mitochondrial Stress Mitochondrial Stress Metal Ion Chelation->Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G 1-Adamantylmethanol 1-Adamantylmethanol This compound This compound 1-Adamantylmethanol->this compound [O] G cluster_reactants Reactants cluster_products Products Scaffold-CHO Scaffold-CHO (Adamantane, Bicyclo[2.2.2]octane, Cubane) Thiosemicarbazone Scaffold-CH=N-NH-C(S)-NHR Scaffold-CHO->Thiosemicarbazone Condensation Schiff Base Scaffold-CH=N-R Scaffold-CHO->Schiff Base Condensation Reagent H2N-NH-C(S)-NHR (Thiosemicarbazide) or R-NH2 (Primary Amine)

References

A Comparative Guide to the X-ray Crystallography of Adamantane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, cage-like structure of adamantane has made it a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional architecture can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional structure of adamantane-containing compounds, offering crucial insights into their conformation, packing, and intermolecular interactions. This guide compares the crystallographic features of several classes of adamantane derivatives, supported by experimental data and protocols.

Comparison of Crystallographic Data

The incorporation of the adamantane moiety into different molecular scaffolds leads to a variety of crystal packing arrangements and conformational behaviors. The following tables summarize key crystallographic parameters for the parent adamantane and representative classes of its derivatives.

Table 1: Crystallographic Data for Adamantane
CompoundFormulaCrystal SystemSpace Groupa (Å)c (Å)ZRef.
AdamantaneC₁₀H₁₆Cubic (fcc)Fm3m9.426-4[2]
Adamantane (<208 K)C₁₀H₁₆TetragonalP-42₁c6.6418.8752[2]
Table 2: Comparative Crystallographic Data for Adamantane Derivatives
Compound ClassRepresentative Compound(s)Key Crystallographic FeaturesNoteworthy ObservationsReference(s)
Ester Derivatives 2-(adamantan-1-yl)-2-oxoethyl benzoatesAsymmetric unit (Z') can contain one or two independent molecules.[3]Orientational disorder of the adamantane group is common.[3] The adamantyl moiety serves as an efficient building block for synthesizing derivatives with a synclinal conformation and a looser-packed crystal system.[3][4][5][3][4][5]
Hydrazine-1-carbothioamides 2-(adamantane-1-carbonyl)-N-(tert-butyl/cyclohexyl)hydrazine-1-carbothioamideThe conformation can be either folded or extended depending on the substituent.[6]The bulky substituent (t-butyl vs. cyclohexyl) directly influences the molecular conformation and intermolecular interactions in the solid state.[6][6]
Sulfonamide Derivatives N-Aryl-adamantane-1-sulfonamidesAnalysis of molecular conformational states, packing architecture, and hydrogen bond networks.The bridge connecting the phenyl ring and the adamantane fragment exhibits conformational flexibility.[7][7]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon crystallographic studies. The following is a generalized protocol for the single-crystal X-ray diffraction of adamantane-containing compounds, based on common practices reported in the literature.

Synthesis and Crystallization
  • Synthesis: Adamantane derivatives are synthesized according to established organic chemistry protocols. For example, 2-(adamantan-1-yl)-2-oxoethyl benzoates can be synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids in the presence of potassium carbonate in dimethylformamide.[3][4][5]

  • Purification: The synthesized compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for single crystal growth.

  • Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents for adamantane derivatives include acetone and ethanol.[3] The choice of solvent can be critical and is often determined empirically.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing the processes and logic involved in crystallographic studies of adamantane derivatives.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Adamantane Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure & Analysis structure_refinement->final_structure

Caption: General workflow for X-ray crystallography of adamantane compounds.

G cluster_design Drug Design & Synthesis cluster_analysis Structural & Functional Analysis adamantane Adamantane Scaffold (Rigid, Lipophilic) modify_pk Improve Pharmacokinetics (PK Properties) adamantane->modify_pk Incorporate into Pharmacophore new_derivatives Synthesize Novel Derivatives modify_pk->new_derivatives xray X-ray Crystallography new_derivatives->xray Characterize 3D Structure sar Structure-Activity Relationship (SAR) xray->sar Inform lead_optimization Lead Optimization sar->lead_optimization Guide lead_optimization->new_derivatives Iterate Design

Caption: Role of adamantane crystallography in drug development.

References

Purity Analysis of Synthesized Adamantane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative analysis of common synthesis routes for Adamantane-1-carbaldehyde, alongside detailed protocols for its purity assessment. Understanding the impurity profile associated with each synthetic method is critical for ensuring the reliability and reproducibility of subsequent research.

Comparison of Synthesis Methods

The choice of synthetic route for this compound can significantly impact the purity of the final product. Each method has its own set of potential byproducts and unreacted starting materials that may persist as impurities. Commercially available this compound typically has a purity of around 95%.[1]

Synthesis MethodKey Reagents & ConditionsCommon ImpuritiesExpected Purity Range
GaCl₃-mediated Carbonylation Adamantane, Carbon Monoxide (CO), Gallium Trichloride (GaCl₃), 1,2-dichloroethane, Room Temperature, 1 atm CO.[2]Unreacted Adamantane, Adamantane-1-carboxylic acid, residual solvent.80-90% (before purification)
Swern Oxidation 1-Adamantanol or Adamantanemethanol, Dimethyl Sulfoxide (DMSO), Oxalyl Chloride, Triethylamine, Low Temperature (-78 °C).[3]Unreacted 1-Adamantanol/Adamantanemethanol, Adamantane-1-carboxylic acid (over-oxidation), sulfur byproducts.70-85% (before purification)
Ring Contraction 2-Amino-adamantan-1-ols, Burgess reagent or Triflic acid.[4]Regioisomers, unreacted starting material, rearrangement byproducts.Highly variable, dependent on substrate and specific conditions.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound.

Objective: To separate, identify, and quantify the main component (this compound) and any impurities in the synthesized sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample of synthesized this compound

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks and micropipettes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of high-purity dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 100 µg/mL.

    • Transfer the final diluted sample to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or library data. The molecular weight is 164.24 g/mol .[5][6]

    • Identify impurity peaks by analyzing their mass spectra and comparing them to known potential impurities (e.g., adamantane, 1-adamantanol, adamantane-1-carboxylic acid).

    • Calculate the relative purity by integrating the peak areas. The purity is determined by the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical flow of the GC-MS based purity analysis for synthesized this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject Sample into GC transfer->inject Automated Injection separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect acquire Acquire Chromatogram (TIC) detect->acquire identify Identify Peaks (Retention Time & Mass Spectra) acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for Purity Analysis of this compound using GC-MS.

Alternative and Confirmatory Analysis

While GC-MS is a primary method for purity assessment, other analytical techniques can provide complementary and confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the main compound.[3] The high symmetry of the adamantane cage is reduced by the formyl group, leading to a more complex but interpretable set of signals.[3]

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for derivatized aldehydes, HPLC with a suitable detector (e.g., UV or MS) can be an effective alternative.

  • Melting Point Analysis: A sharp melting point close to the literature value can be a good indicator of high purity.[3]

By employing these synthesis and analysis strategies, researchers can ensure the quality and purity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Comparative study of different synthetic routes to Adamantane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1-carbaldehyde is a key building block in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by its rigid, three-dimensional adamantane cage. The synthesis of this versatile intermediate can be approached through several distinct pathways, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often dictated by factors such as desired yield, scalability, availability of starting materials, and tolerance to various functional groups. The following table summarizes the key quantitative data for the most common synthetic strategies.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeYield (%)
1. GaCl₃-Mediated Carbonylation AdamantaneGaCl₃, CO1,2-dichloroethaneRoom Temperature40 minutesup to 84%[1]
2. Oxidation of Adamantane-1-methanol Adamantane-1-methanolSwern, Dess-Martin, or Parikh-Doering reagentsDichloromethane-78°C to Room Temp.VariesGenerally high
3. Reduction of Adamantane-1-carboxylic acid Adamantane-1-carboxylic acidTo be determinedTo be determinedTo be determinedTo be determinedVaries
4. Stephen Reaction 1-AdamantanecarbonitrileSnCl₂, HClEtherVariesVariesHigh[2]

Detailed Experimental Protocols

Gallium (III) Chloride-Mediated Carbonylation of Adamantane

This method offers a direct and high-yield synthesis of this compound from the readily available adamantane hydrocarbon under mild conditions.

Experimental Protocol:

A dry 8 mL screw-cap vial equipped with a rubber septum is charged with a solution of gallium trichloride (GaCl₃) in methylcyclohexane (1.0 M, 1 mmol, 1 mL). The solvent is removed under vacuum. The resulting residue is dissolved in 1,2-dichloroethane (0.5 mL), and adamantane (1 mmol, 136 mg) is added to the solution. A syringe needle is inserted through the septum, and the vial is placed inside a 50 mL stainless steel autoclave. The system is then flushed three times with carbon monoxide (CO) at a pressure of 10 atm and finally pressurized to 1 atm of CO. The reaction is stirred at room temperature for 40 minutes. After the reaction is complete, the vial is removed from the autoclave, and the reaction mixture is quenched with a saturated aqueous solution of sodium carbonate (Na₂CO₃). The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water, dried over magnesium sulfate (MgSO₄), and the solvent is evaporated under reduced pressure to yield this compound.[1]

Oxidation of Adamantane-1-methanol

The oxidation of the primary alcohol, adamantane-1-methanol, is a common and effective strategy to produce this compound. Several mild oxidation protocols can be employed, including the Swern, Dess-Martin, and Parikh-Doering oxidations.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.

Experimental Protocol:

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78°C is slowly added a solution of DMSO (2.7 equivalents) in DCM. After stirring for 5 minutes, a solution of adamantane-1-methanol (1.0 equivalent) in DCM is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78°C. Triethylamine (7.0 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols.

Experimental Protocol:

To a solution of adamantane-1-methanol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1 equivalents). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to afford the desired aldehyde.[3][4]

The Parikh-Doering oxidation employs the sulfur trioxide pyridine complex to activate DMSO for the oxidation of alcohols. This method is known for its mild reaction conditions, often performed at room temperature.[5][6][7]

Experimental Protocol:

To a solution of adamantane-1-methanol (1.0 equivalent) and a tertiary amine base such as triethylamine or diisopropylethylamine in a mixture of DMSO and dichloromethane at 0°C is added the sulfur trioxide pyridine complex in portions. The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give this compound.[5][8]

Reduction of Adamantane-1-carboxylic Acid

The controlled reduction of a carboxylic acid to an aldehyde can be challenging, as over-reduction to the corresponding alcohol is a common side reaction. Specific methodologies are required for this transformation. (Detailed experimental protocol and quantitative data for a reliable method are currently under investigation).

Stephen Reaction of 1-Adamantanecarbonitrile

The Stephen reaction provides a classic method for the conversion of nitriles to aldehydes using tin(II) chloride and hydrochloric acid. This route has been reported to produce adamantyl aldehydes in high yields.[2]

Experimental Protocol:

1-Adamantanecarbonitrile is suspended in anhydrous ether and saturated with dry hydrogen chloride gas. Anhydrous tin(II) chloride is then added, and the mixture is stirred. The resulting iminium salt precipitates and is collected by filtration. The salt is then hydrolyzed with water to yield this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships between the different synthetic strategies, the following diagram illustrates the key transformations.

Synthetic_Routes_to_Adamantane_1_carbaldehyde Adamantane Adamantane Adamantane1Carbaldehyde This compound Adamantane->Adamantane1Carbaldehyde GaCl₃, CO (up to 84%) Adamantane1Methanol Adamantane-1-methanol Adamantane1Methanol->Adamantane1Carbaldehyde Oxidation (Swern, DMP, Parikh-Doering) Adamantane1CarboxylicAcid Adamane-1-carboxylic acid Adamantane1CarboxylicAcid->Adamantane1Carbaldehyde Controlled Reduction Adamantane1Carbonitrile 1-Adamantanecarbonitrile Adamantane1Carbonitrile->Adamantane1Carbaldehyde Stephen Reaction (High Yield)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The GaCl₃-mediated carbonylation of adamantane stands out for its high efficiency and mild conditions, making it an attractive option for direct synthesis.[1] For researchers starting from functionalized adamantane derivatives, the oxidation of adamantane-1-methanol via Swern, Dess-Martin, or Parikh-Doering protocols offers reliable and high-yielding alternatives. The Stephen reaction also presents a promising route from the corresponding nitrile.[2] The choice of the optimal synthetic path will ultimately depend on the specific requirements of the research project, including precursor availability, desired scale, and equipment accessibility. Further investigation into a controlled and high-yield reduction of adamantane-1-carboxylic acid could provide an additional valuable synthetic tool.

References

A Comparative Guide to the In Vitro Testing of Adamantane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique properties have been exploited to design potent and selective inhibitors for a wide range of enzymes implicated in various diseases. This guide provides a comparative overview of the in vitro testing of adamantane-based inhibitors against several key enzyme classes, supported by experimental data and detailed protocols.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Adamantane-based DPP-IV inhibitors, like vildagliptin and saxagliptin, are established therapeutics for type 2 diabetes.

Data Presentation: Comparative Inhibitory Potency
CompoundAdamantane MoietyNon-Adamantane InhibitorTargetIC50 (nM)Reference
VildagliptinYesHuman DPP-IV62[1]
SaxagliptinYesHuman DPP-IV26[1]
SitagliptinYesHuman DPP-IV19[1]
AlogliptinYesHuman DPP-IV<10[2]
LinagliptinYesHuman DPP-IV1[2]
3,5-dimethyladamantane 1-carboxamideYesHuman DPP-IV53,940[2]
Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the reduction in the cleavage of a fluorogenic substrate by DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (adamantane derivatives) and a positive control (e.g., vildagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • To each well of the microplate, add the diluted compounds. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

  • Add the DPP-IV enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization: DPP-IV Signaling Pathway and Experimental Workflow

DPP_IV_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Pancreatic β-cell GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV cleavage GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor binds Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion promotes Adamantane Inhibitor Adamantane Inhibitor Adamantane Inhibitor->DPP-IV inhibits DPP_IV_Workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagents plate Add Inhibitors and Enzyme to Plate reagents->plate preincubate Pre-incubate at 37°C plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end HSD1_Pathway Cortisone (inactive) Cortisone (inactive) 11β-HSD1 11β-HSD1 Cortisone (inactive)->11β-HSD1 substrate Cortisol (active) Cortisol (active) 11β-HSD1->Cortisol (active) converts Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (active)->Glucocorticoid Receptor binds Gene Transcription Gene Transcription Glucocorticoid Receptor->Gene Transcription regulates Metabolic Effects Metabolic Effects Gene Transcription->Metabolic Effects leads to Adamantane Inhibitor Adamantane Inhibitor Adamantane Inhibitor->11β-HSD1 inhibits HSD1_Workflow start Start prepare Prepare Reagents ([³H]-Cortisone, NADPH, Inhibitors) start->prepare reaction Incubate Reagents with Enzyme prepare->reaction stop Stop Reaction reaction->stop antibody Add Anti-Cortisol Antibody stop->antibody spa_beads Add SPA Beads antibody->spa_beads measure Measure Radioactivity spa_beads->measure analyze Calculate IC50 measure->analyze end End analyze->end HDAC_Pathway Histone Acetyltransferase (HAT) Histone Acetyltransferase (HAT) Acetylated Histone Acetylated Histone Histone Acetyltransferase (HAT)->Acetylated Histone adds acetyl group Histone Deacetylase (HDAC) Histone Deacetylase (HDAC) Deacetylated Histone Deacetylated Histone Histone Deacetylase (HDAC)->Deacetylated Histone Acetylated Histone->Histone Deacetylase (HDAC) removes acetyl group Open Chromatin Open Chromatin Acetylated Histone->Open Chromatin Condensed Chromatin Condensed Chromatin Deacetylated Histone->Condensed Chromatin Transcription ON Transcription ON Open Chromatin->Transcription ON Transcription OFF Transcription OFF Condensed Chromatin->Transcription OFF Adamantane Inhibitor Adamantane Inhibitor Adamantane Inhibitor->Histone Deacetylase (HDAC) inhibits HDAC_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare reaction Incubate Enzyme and Inhibitor prepare->reaction add_substrate Add Fluorogenic Substrate reaction->add_substrate develop Add Developer Solution add_substrate->develop measure Measure Fluorescence develop->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of Cyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's physicochemical properties is a cornerstone of medicinal chemistry. Among these, lipophilicity—a molecule's affinity for a lipid environment—stands out as a critical determinant of its pharmacokinetic and pharmacodynamic profile. The adamantane cage, a rigid and highly symmetric hydrocarbon, is a favored scaffold for enhancing lipophilicity. This guide provides an objective comparison of the lipophilicity of adamantane derivatives against other common cyclic systems, supported by experimental and calculated data, and details the methodologies for these measurements.

The incorporation of an adamantane moiety into a molecule is a well-established strategy to increase its lipophilicity.[1][2] This enhancement is crucial for improving a drug's ability to traverse biological membranes, such as the blood-brain barrier, and can also bolster metabolic stability by sterically shielding vulnerable functional groups from enzymatic degradation.[2][3] The quantitative measure of lipophilicity is the partition coefficient (logP), which describes the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[2]

Comparative Analysis of Lipophilicity

Below is a table summarizing the experimental and calculated logP values for adamantane, cyclohexane, and bicyclo[2.2.2]octane, along with some of their derivatives to illustrate the impact of these scaffolds on molecular lipophilicity.

CompoundStructureTypeExperimental logPCalculated logP (ALOGPs/cLogP)
Adamantane C₁₀H₁₆Parent HydrocarbonNot readily available3.30[4]
Amantadine1-AdamantanamineAdamantane Derivative2.44[2]2.51
Rimantadineα-Methyl-1-adamantanemethylamineAdamantane Derivative3.60[2]3.23
Memantine1-Amino-3,5-dimethyladamantaneAdamantane Derivative3.28[2]3.39
Cyclohexane C₆H₁₂Parent Hydrocarbon3.44[3]3.20
Bicyclo[2.2.2]octane C₈H₁₄Parent HydrocarbonNot readily available2.60
2-Chlorobicyclo[2.2.2]octaneC₈H₁₃ClBicyclo[2.2.2]octane DerivativeNot readily available2.80[5]

Note: Calculated logP values can vary depending on the algorithm used. The values presented are for comparative purposes.

The data clearly indicates that adamantane derivatives possess substantial lipophilicity.[2] For instance, the introduction of a single amino group in amantadine results in a logP of 2.44, and further alkylation in rimantadine and memantine increases this value.[2] The parent cyclohexane has an experimental logP of 3.44, highlighting its own significant lipophilicity.[3] While a direct experimental value for adamantane is elusive, its calculated logP is comparable to that of cyclohexane, and the lipophilicity of its derivatives underscores its utility in drug design. Bicyclo[2.2.2]octane is also a lipophilic scaffold, though its calculated logP is slightly lower than that of adamantane.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of logP is crucial for understanding and predicting a drug's behavior. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct way to determine logP values.

Principle: A known quantity of the compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance, which measures the distribution coefficient, logD). The mixture is agitated until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, often by UV-Vis spectroscopy or liquid chromatography.

Detailed Protocol:

  • Preparation of Phases: Both the n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The vial is securely capped and agitated (e.g., on a mechanical shaker) for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases. The mixture is then left undisturbed to allow for complete phase separation.

  • Analysis: The concentration of the compound in both the n-octanol and aqueous phases is quantified using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more high-throughput alternative for estimating logP values.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.

Detailed Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (tᵣ) for each standard is measured.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (the time it takes for an unretained compound to pass through the column).

  • Generation of Calibration Curve: A calibration curve is created by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured to calculate its log k'.

  • logP Determination: The logP of the test compound is then determined by interpolating its log k' value on the calibration curve.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G Logical Relationship of Lipophilicity in Drug Discovery cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics (ADME) cluster_3 Pharmacological Effect A Cyclic Scaffold (e.g., Adamantane, Cyclohexane) C Lipophilicity (logP) A->C Influences B Functional Groups B->C Modulates D Solubility B->D E Absorption C->E F Distribution (e.g., Blood-Brain Barrier Penetration) C->F G Metabolism C->G H Target Binding & Efficacy C->H D->E

Caption: Relationship between molecular structure and pharmacological effect.

G Experimental Workflow for logP Determination cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method A1 Prepare Saturated n-Octanol & Aqueous Buffer A2 Add Compound to Biphasic System A1->A2 A3 Equilibrate by Agitation A2->A3 A4 Separate Phases A3->A4 A5 Quantify Concentration in Each Phase (e.g., HPLC-UV) A4->A5 A6 Calculate logP A5->A6 B1 Inject Standards with Known logP Values B2 Measure Retention Times (tᵣ) B1->B2 B3 Calculate log k' B2->B3 B4 Generate Calibration Curve (log k' vs. logP) B3->B4 B7 Determine logP from Calibration Curve B4->B7 B5 Inject Test Compound & Measure tᵣ B6 Calculate log k' for Test Compound B5->B6 B6->B7

Caption: Workflow for experimental determination of LogP.

References

Safety Operating Guide

Navigating the Safe Disposal of Adamantane-1-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents like Adamantane-1-carbaldehyde is a cornerstone of laboratory safety and environmental stewardship. Due to its potential hazards, a conservative and informed approach to its disposal is essential. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

This compound is classified as a substance with multiple potential health hazards. Strict adherence to safety protocols during handling and prior to disposal is mandatory.

Summary of Safety and Handling Information

ParameterRecommendationSource
Hazard Classifications Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Handling Precautions Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash all exposed external body areas thoroughly after handling. Keep containers securely sealed when not in use.[1]
In case of Spills For dry spills, immediately sweep up, shovel up, or vacuum up (using an explosion-proof machine) and place in labeled containers for disposal. Avoid generating dust. For wet spills, vacuum/shovel up and place in labeled containers for disposal. Wash the area down with large amounts of water and prevent runoff into drains.[1]

Step-by-Step Disposal Procedure

The consensus from safety data sheets and chemical handling guides is to treat this compound as a hazardous chemical waste. Disposal should be conducted through a licensed professional waste disposal service.

Experimental Protocol: Chemical Waste Disposal

  • Waste Segregation and Collection:

    • Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react dangerously.

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled, and sealed container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be cool and dry.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the waste disposal service with all necessary information regarding the chemical.

    • It is often recommended that chemical waste be disposed of via incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[2]

  • Important Prohibitions:

    • DO NOT dispose of this compound down the drain. This can lead to environmental contamination.[3]

    • DO NOT dispose of this compound in the regular trash.[3]

Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: this compound Waste Generated D Place solid waste and contaminated materials in a designated, sealed hazardous waste container. A->D B Is the container empty? C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes E Label container clearly: 'Hazardous Waste' 'this compound' B->E No C->E D->B F Store in a secure, designated cool, and dry area. E->F G Contact licensed professional waste disposal service or institutional EHS for pickup. F->G H End: Proper Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane-1-carbaldehyde
Reactant of Route 2
Adamantane-1-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.